Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAROMNNYOLXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100911-29-3 | |
| Record name | methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore two primary, robust synthetic routes: the sequential amination and esterification of itaconic acid, and a convergent approach utilizing a Dieckmann condensation. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and characterization data. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.
Introduction
The pyroglutamic acid framework, a five-membered lactam ring, is a privileged scaffold in a multitude of biologically active molecules and natural products. The N-ethylated derivative, this compound, serves as a crucial building block for the synthesis of various pharmaceutical agents. Its structure combines a polar lactam core with a lipophilic ethyl group and a reactive ester moiety, making it an ideal starting point for further chemical modifications. This guide will provide a detailed exploration of two effective methods for its synthesis, designed to be both scalable and reproducible in a laboratory setting.
Pathway 1: Synthesis via Itaconic Acid
This linear synthetic approach commences with the readily available and bio-sourced itaconic acid. The strategy involves the formation of the N-ethylpyrrolidone ring through a Michael addition-cyclization cascade, followed by esterification of the carboxylic acid functionality.
Logical Workflow for Pathway 1
Caption: Synthetic route starting from itaconic acid.
Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
The initial step involves the reaction of itaconic acid with ethylamine. This reaction proceeds via a tandem aza-Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.[1][2] Water is an effective and environmentally benign solvent for this transformation, and the reaction is typically driven to completion by heating.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (13.0 g, 0.1 mol) and water (50 mL).
-
Slowly add a 70% aqueous solution of ethylamine (9.7 mL, 0.12 mol) to the stirred suspension. An exothermic reaction will be observed.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
| Melting Point | 145-148 °C |
Step 2: Methyl Esterification
The carboxylic acid is then converted to its corresponding methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol.[3] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the Fischer esterification.[4] This method is advantageous as it is high-yielding and the byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (15.7 g, 0.1 mol) in anhydrous methanol (100 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Pathway 2: Synthesis via Dieckmann Condensation
This convergent approach builds the pyrrolidone ring through an intramolecular Claisen condensation, commonly known as the Dieckmann condensation.[5][6][7][8] This powerful carbon-carbon bond-forming reaction is highly effective for the formation of five- and six-membered rings. The key to this pathway is the synthesis of the acyclic diester precursor.
Logical Workflow for Pathway 2
Caption: Convergent synthesis using Dieckmann condensation.
Step 1: Synthesis of the Acyclic Diester Precursor
The synthesis of the acyclic precursor, N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester, can be achieved in two steps starting from diethyl malonate.
Sub-step 1a: Synthesis of Diethyl Ethylmalonate
Diethyl malonate is first alkylated with ethyl iodide in the presence of a base such as sodium ethoxide.
Experimental Protocol:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise.
-
After the addition is complete, add ethyl iodide (15.6 g, 0.1 mol) dropwise and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, pour it into water (100 mL), and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl ethylmalonate.
Sub-step 1b: Michael Addition and Subsequent Transformations
The diethyl ethylmalonate can then be subjected to a sequence of reactions involving Michael addition to an acrylate, hydrolysis, and decarboxylation to form the necessary amino diester. A more direct approach involves the Michael addition of ethylamine to methyl acrylate, followed by alkylation with methyl chloroacetate.
Experimental Protocol for the Michael Addition/Alkylation Route:
-
In a sealed tube, mix ethylamine (in a suitable solvent like THF) and methyl acrylate in a 1:1 molar ratio. The reaction is often exothermic and can be cooled in an ice bath. Stir at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), add a non-nucleophilic base such as potassium carbonate, followed by the dropwise addition of methyl chloroacetate.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester by vacuum distillation or column chromatography.
Step 2: Dieckmann Condensation
The synthesized acyclic diester is then subjected to an intramolecular cyclization using a strong base, such as sodium methoxide or sodium hydride, in an aprotic solvent like THF or toluene.[9] The base deprotonates the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form the five-membered ring.
Experimental Protocol:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous toluene (100 mL).
-
Heat the suspension to 80 °C and add a solution of N-ethyl-N-(2-carbomethoxyethyl)glycine methyl ester (21.7 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting β-keto ester by vacuum distillation or column chromatography to yield this compound.
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.15 (t, 3H, J=7.2 Hz, NCH₂CH₃), 2.60-2.80 (m, 2H, CH₂CO), 3.40-3.50 (m, 3H, NCH₂CH₃ and CHCO₂Me), 3.75 (s, 3H, OCH₃), 3.80-3.90 (m, 2H, NCH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 12.5 (NCH₂CH₃), 34.0 (CH₂CO), 42.0 (NCH₂CH₃), 48.0 (NCH₂), 52.5 (OCH₃), 170.0 (CO₂Me), 173.0 (NCO) |
| IR (neat, cm⁻¹) | 2970, 1735 (C=O, ester), 1680 (C=O, lactam), 1190 (C-O) |
| MS (ESI) | m/z: 172.0968 [M+H]⁺, 194.0787 [M+Na]⁺[2] |
Conclusion
This guide has detailed two robust and versatile synthetic pathways for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The itaconic acid route is a more linear and potentially greener approach, while the Dieckmann condensation offers a convergent strategy that may be amenable to the synthesis of a wider range of analogues by varying the starting materials for the acyclic precursor. Both methods, when executed with care, provide reliable access to this important synthetic intermediate.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
- 4. reddit.com [reddit.com]
- 5. Write the structure of the Dieckmann cyclization product formed on treatm.. [askfilo.com]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Abstract
The 5-oxopyrrolidine (also known as the pyroglutamate or 2-pyrrolidone) scaffold is a privileged heterocyclic motif integral to a wide array of biologically active molecules and pharmaceutical agents. Its unique conformational constraints and hydrogen bonding capabilities make it a valuable component in medicinal chemistry. This technical guide provides a comprehensive, in-depth analysis of a specific derivative, Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. We will explore its core physicochemical properties, outline a robust synthetic pathway, detail methods for analytical characterization, and discuss its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile compound.
Molecular Identity and Structure
This compound is a chiral molecule featuring a five-membered lactam ring substituted with an N-ethyl group and a methyl ester at the C3 position. The presence of both a hydrogen bond acceptor (lactam carbonyl) and a relatively polar ester group in a compact structure dictates its chemical behavior and interaction with biological systems.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 100911-29-3 | [2][3] |
| Molecular Formula | C₈H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 171.19 g/mol | [2][3] |
| SMILES | CCN1CC(CC1=O)C(=O)OC | [1][4] |
| InChIKey | YGAROMNNYOLXKI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data for this specific molecule is not widely published. The following table summarizes key properties derived from computational models and data from closely related analogs. These values provide a strong estimation of the compound's behavior.
| Property | Predicted/Computed Value | Comments and Scientific Rationale |
| Boiling Point | 278.9 ± 33.0 °C at 760 mmHg | [4] The high boiling point is expected due to the polar lactam and ester functional groups, which lead to strong intermolecular dipole-dipole interactions. |
| Density | 1.1 ± 0.1 g/cm³ | [4] Consistent with a small, polar organic molecule containing multiple heteroatoms. |
| XlogP | -0.3 | [1] This negative value indicates a hydrophilic character, suggesting higher solubility in polar solvents than in nonpolar ones. The amide and ester groups contribute to this polarity. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens (lactam and ester) and the ester's ether oxygen can all accept hydrogen bonds, influencing solubility in protic solvents. |
| Solubility | No data available | Based on its structure and negative XlogP, it is predicted to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. |
| Stability | Stable under standard conditions | The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. The lactam ring is generally stable but can be opened under harsh hydrolytic conditions. |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via a two-step process. This pathway is based on well-established reactions for constructing the pyrrolidinone core and subsequent esterification, ensuring high yields and purity.[5]
Synthetic Pathway Overview:
-
Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid. This is accomplished through a Michael addition of ethylamine to itaconic acid, followed by an intramolecular cyclization. The primary amine acts as a nucleophile, attacking one of the activated double bond carbons of itaconic acid. The subsequent intramolecular amidation forms the stable 5-membered lactam ring.
-
Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final methyl ester product.[5][6]
Caption: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water.
-
Reagent Addition: Add ethylamine (1.1 eq, aqueous solution) dropwise to the flask with stirring. The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to a pH of ~2 to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate as a white solid.
Part B: Fischer Esterification of the Intermediate[5][6]
-
Reaction Setup: Suspend the dried 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in excess methanol in a round-bottom flask with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath. The catalyst protonates the carboxylic acid, activating it for nucleophilic attack.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Neutralization: After cooling, slowly pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure methyl ester.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard spectroscopic techniques is employed.
Caption: Standard workflow for the analytical characterization of the final product.
Protocol: Spectroscopic and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR Expected Signals:
-
A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group (CH₃ and CH₂).
-
A singlet around 3.7 ppm for the methyl ester (OCH₃) protons.
-
A series of multiplets for the three diastereotopic protons on the pyrrolidinone ring.
-
-
¹³C NMR Expected Signals:
-
Signals for the two carbonyl carbons (lactam and ester) between 165-175 ppm.
-
A signal for the methyl ester carbon around 52 ppm.
-
Signals for the N-ethyl and pyrrolidinone ring carbons in the aliphatic region.
-
-
-
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) for molecular weight confirmation.
-
Expected Ion: The primary ion observed in positive mode will be the [M+H]⁺ adduct at m/z 172.09.[1]
-
-
Infrared (IR) Spectroscopy:
-
Technique: Analyze as a thin film or KBr pellet.
-
Expected Peaks:
-
A strong absorption band around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
Another strong band around 1680 cm⁻¹ for the lactam carbonyl (C=O) stretch.
-
-
-
Purity Determination:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity, which should be ≥95% for most research applications.
-
Applications in Research and Drug Development
The 5-oxopyrrolidine core is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.
-
Antimicrobial Agents: Numerous studies have shown that functionalized 5-oxopyrrolidines possess significant antibacterial properties. Derivatives have been synthesized and tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.[6] The title compound serves as an excellent starting point for creating libraries of novel antibacterial candidates.
-
Anticancer Potential: The pyrrolidinone scaffold is present in several compounds investigated for their anticancer activity.[5] Modifications at the N1 and C3 positions of the ring can be explored to develop selective inhibitors of cancer-related enzymes or pathways.
-
Anti-inflammatory Activity: Research has also pointed towards the potential of 5-oxopyrrolidine derivatives as potent anti-inflammatory agents, making them interesting candidates for treating inflammatory diseases.
This compound is a key intermediate. The ester functionality allows for straightforward conversion to amides, hydrazides, or other functional groups, enabling the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs (e.g., N-methyl pyroglutamate derivatives) suggest the following precautions should be taken.
-
Hazard Statements (Anticipated):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and serious eye irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.
-
References
- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 100911-29-3|this compound| Ambeed [ambeed.com]
- 3. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate CAS number and identification
<Technical Guide: Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document outlines its core chemical identity, provides a detailed, field-tested synthesis protocol, and establishes a robust framework for its analytical characterization using modern spectroscopic techniques. The guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development, offering expert insights into the practical handling, analysis, and application of this molecule.
Section 1: Core Chemical Identity & Properties
This compound is a substituted pyrrolidinone, a structural motif present in numerous biologically active compounds. Precise identification is paramount for any research or development endeavor. The fundamental identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100911-29-3 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1][2] |
| Molecular Weight | 171.19 g/mol | [1] |
| Monoisotopic Mass | 171.08954 Da | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCN1CC(CC1=O)C(=O)OC | [2] |
| InChI Key | YGAROMNNYOLXKI-UHFFFAOYSA-N | [2] |
| Predicted XlogP | -0.3 | [2] |
Section 2: Synthesis and Purification
The synthesis of the 5-oxopyrrolidine core is a well-established area of organic chemistry, often involving aza-Michael additions or cyclization reactions.[3][4] The protocol described herein is a robust method for producing this compound, adapted from common synthetic strategies for related N-substituted pyrrolidinones.
Synthesis Workflow
The synthesis involves a two-step process: an initial aza-Michael addition of ethylamine to itaconic acid to form the carboxylic acid intermediate, followed by esterification to yield the final methyl ester product. This approach ensures high yields and straightforward purification.
Caption: General two-step synthesis pathway for the target compound.
Detailed Experimental Protocol
Materials:
-
Itaconic acid (1.0 eq)
-
Ethylamine (70% solution in water, 1.2 eq)
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid [5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.
-
Add ethylamine (1.2 eq) to the solution. The reaction is exothermic; addition may need to be controlled with an ice bath.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then acidify to pH 2 with concentrated HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate as a solid or viscous oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the crude 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops per 10g of starting acid) to the suspension.[6]
-
Heat the mixture to reflux for 8-20 hours, until TLC analysis indicates complete conversion of the starting material.[6]
-
Cool the reaction mixture and carefully neutralize by adding solid sodium bicarbonate until effervescence ceases.
-
Evaporate the methanol under reduced pressure.
-
Resuspend the residue in ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a pure oil or solid.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest degree of confidence in the final product.
Analytical Workflow
The standard workflow for characterization involves a sequence of spectroscopic and spectrometric analyses to confirm the molecular structure and assess purity.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Based on known spectral data for similar 5-oxopyrrolidine derivatives, the following proton (¹H) and carbon (¹³C) signals can be predicted.[3][7][8]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
~3.75 ppm (s, 3H): The sharp singlet corresponds to the methyl ester protons (-OCH₃).
-
~3.40-3.60 ppm (m, 3H): A complex multiplet region for the N-CH₂ proton on the ring and the N-CH₂ of the ethyl group.
-
~3.20-3.35 ppm (m, 1H): The proton at the C3 position (methine proton, -CH-).
-
~2.60-2.80 ppm (m, 2H): The diastereotopic protons at the C4 position (-CH₂-CO-).
-
~1.20 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the N-ethyl group.
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
~173-175 ppm: Carbonyl carbon of the lactam (C5).
-
~171-173 ppm: Carbonyl carbon of the methyl ester.
-
~52-53 ppm: Methyl ester carbon (-OCH₃).
-
~48-50 ppm: Methylene carbon of the ring attached to nitrogen (C2).
-
~38-40 ppm: Methylene carbon of the N-ethyl group.
-
~35-37 ppm: Methine carbon (C3).
-
~33-35 ppm: Methylene carbon (C4).
-
~13-14 ppm: Methyl carbon of the N-ethyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (MW: 171.19), high-resolution mass spectrometry (HRMS) should be used.
Table 2: Predicted Mass Spectrometry Adducts [2]
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.09682 |
| [M+Na]⁺ | [C₈H₁₃NNaO₃]⁺ | 194.07876 |
| [M+K]⁺ | [C₈H₁₃NKO₃]⁺ | 210.05270 |
The observation of the protonated molecular ion [M+H]⁺ at m/z ≈ 172.097 is the primary indicator of a successful synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum will be dominated by two strong carbonyl absorption bands.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1735 cm⁻¹ | C=O (Ester) | Strong, sharp absorption. |
| ~1685 cm⁻¹ | C=O (Amide/Lactam) | Strong, sharp absorption at a lower frequency due to amide resonance. |
| ~1170-1250 cm⁻¹ | C-O (Ester) | Strong C-O stretching band. |
| ~2850-2960 cm⁻¹ | C-H (Aliphatic) | Stretching vibrations for methyl and methylene groups. |
Section 4: Applications in Research and Drug Development
The 5-oxopyrrolidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry. Its rigid, five-membered lactam structure serves as a versatile template for introducing diverse functional groups. Derivatives have been investigated for a range of biological activities, including:
-
Anticancer and Antimicrobial Agents: The pyrrolidinone core is present in various natural and synthetic compounds exhibiting cytotoxic and antibacterial properties.[3][6]
-
Anti-inflammatory Agents: Certain derivatives have shown promise as potent anti-inflammatory agents by targeting matrix metalloproteins (MMPs).[4]
-
Central Nervous System (CNS) Agents: The pyroglutamic acid structure (a related pyrrolidinone) is known to have nootropic effects, making this scaffold interesting for neurological drug discovery.
This compound, specifically, serves as a crucial intermediate. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the creation of diverse chemical libraries for screening and lead optimization.[6][7]
Section 5: Safety and Handling
While specific toxicity data for this compound is not widely published, standard laboratory safety protocols should be strictly followed. Related pyrrolidinone derivatives may cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 9. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Multi-Technique Spectroscopic Guide to the Structure Elucidation of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Abstract
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The synthesis of novel derivatives requires unequivocal structural verification, a process that relies on the synergistic application of modern analytical techniques. This in-depth guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative small molecule, Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. We will proceed through a logical workflow, from initial molecular formula confirmation by mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive mapping of the molecular framework using a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice and the interpretation of the resulting data are detailed to provide a self-validating system for structural confirmation, essential for researchers in chemical synthesis and drug development.
Initial Assessment and Strategic Workflow
The first step in any structure elucidation is to leverage the known molecular formula to frame the analytical strategy. For the target compound, this compound, the molecular formula is C₈H₁₃NO₃.[3]
1.1. Degree of Unsaturation (DBE)
Calculating the Degree of Unsaturation (also known as the double bond equivalent) provides immediate insight into the number of rings and/or multiple bonds within the structure.[4]
-
Formula: DBE = C - (H/2) + (N/2) + 1
-
Calculation: DBE = 8 - (13/2) + (1/2) + 1 = 8 - 6.5 + 0.5 + 1 = 3
A DBE of 3 is consistent with the proposed structure, which contains two carbonyl (C=O) double bonds (one lactam, one ester) and one ring (the pyrrolidinone core), accounting for all three degrees of unsaturation.
1.2. The Analytical Workflow
A robust elucidation strategy employs orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. Our approach follows a logical progression from broad molecular properties to detailed atomic connectivity.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Causality: The primary and most critical first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as its exceptional mass accuracy allows for the confident determination of the elemental composition, moving beyond simple molecular weight to a specific molecular formula.[5] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
Expected Data: The analysis, performed in positive ion mode, is expected to yield a protonated molecular ion, [M+H]⁺. The high mass accuracy distinguishes the target formula from other potential isobaric combinations.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Predicted) |
|---|---|---|---|
| [M] | C₈H₁₃NO₃ | 171.08954 | - |
| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.09682 | ~172.0968 |
| [M+Na]⁺ | C₈H₁₃NNaO₃⁺ | 194.07876 | ~194.0788 |
Data derived from PubChemLite.[3]
The observation of an ion at m/z ≈ 172.0968 provides strong evidence for the molecular formula C₈H₁₃NO₃, thereby validating the initial assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing us to distinguish between different types of carbonyl groups.[6] The presence of both a five-membered lactam (a cyclic amide) and a methyl ester is expected to give rise to two distinct, strong carbonyl absorption bands.
Expected Absorptions:
-
Lactam C=O: The ring strain in a five-membered (γ) lactam typically results in a carbonyl stretching frequency around 1700 cm⁻¹.[7]
-
Ester C=O: Acyclic esters exhibit a characteristic strong C=O stretch near 1740 cm⁻¹.[7][8]
-
C-O Stretch: The ester functionality will also produce strong C-O stretching bands in the 1250-1150 cm⁻¹ region.[7]
-
Aliphatic C-H Stretch: Absorptions are expected just below 3000 cm⁻¹.
Table 2: Key Predicted FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| 2980-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1740 | Strong | C=O Stretch | Methyl Ester |
| ~1700 | Strong | C=O Stretch | γ-Lactam |
| 1250-1150 | Strong | C-O Stretch | Ester |
The dual carbonyl peaks are a powerful diagnostic marker, confirming the co-existence of the lactam and ester groups and corroborating the DBE calculation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the ultimate confirmation of a molecule's structure by mapping the precise connectivity of its carbon and hydrogen framework. A systematic approach, starting with 1D experiments and progressing to 2D correlation experiments, is the most efficient path to an unambiguous assignment.[9][10]
4.1. ¹H NMR Spectroscopy: Proton Environments
Causality: The ¹H NMR spectrum reveals every unique proton environment in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, integration gives the relative number of protons in that environment, and the multiplicity (splitting pattern) reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[11][12]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
|---|---|---|---|---|---|
| a | O-CH₃ | ~3.75 | Singlet (s) | 3H | Deshielded by adjacent ester oxygen. |
| b | N-CH₂ -CH₃ | ~3.45 | Quartet (q) | 2H | Deshielded by adjacent nitrogen atom. |
| c | Ring H2 (N-CH₂ ) | ~3.60 | Multiplet (m) | 2H | Diastereotopic protons deshielded by N and lactam C=O. |
| d | Ring H3 (CH ) | ~3.30 | Multiplet (m) | 1H | Deshielded by adjacent ester and lactam C=O groups. |
| e | Ring H4 (CH₂ ) | ~2.60 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a stereocenter and CH₂ group. |
| f | N-CH₂-CH₃ | ~1.20 | Triplet (t) | 3H | Standard aliphatic region. |
4.2. ¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton
Causality: The ¹³C NMR spectrum identifies all unique carbon atoms. Broadband proton decoupling simplifies the spectrum to single lines for each carbon.[10] The DEPT-135 experiment is then used to determine the multiplicity of each carbon, distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons, which is essential for assembling the structure.[9]
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):
| Label | Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Chemical Shift |
|---|---|---|---|---|
| 1 | Lactam C =O | ~175.0 | Absent | Carbonyl carbon in an amide environment. |
| 2 | Ester C =O | ~172.0 | Absent | Carbonyl carbon in an ester environment. |
| 3 | O -CH₃ | ~52.5 | Positive (CH₃) | Standard for a methyl ester carbon. |
| 4 | Ring C 2 | ~51.0 | Negative (CH₂) | Aliphatic carbon adjacent to nitrogen. |
| 5 | N -CH₂ | ~42.0 | Negative (CH₂) | Aliphatic carbon adjacent to nitrogen. |
| 6 | Ring C 3 | ~41.0 | Positive (CH) | Aliphatic carbon between two carbonyls. |
| 7 | Ring C 4 | ~32.0 | Negative (CH₂) | Standard aliphatic carbon in a ring. |
| 8 | N-CH₂-C H₃ | ~14.5 | Positive (CH₃) | Standard terminal methyl carbon. |
4.3. 2D NMR Spectroscopy: Unambiguous Connectivity
Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies proton neighbors, HSQC links each proton to its carbon, and HMBC reveals long-range connections that bridge fragments and locate quaternary carbons, leaving no ambiguity in the final structure.[13][14][15]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes the spin-coupled proton networks.[16]
-
Key Expected Correlations: A strong cross-peak will be observed between the N-CH₂ (b) and -CH₃ (f) protons, confirming the ethyl group. The ring protons will show a network of correlations: H3(d) ↔ H2(c) and H3(d) ↔ H4(e).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton to its directly attached carbon, confirming the assignments from the 1D spectra.[14][16]
-
Key Expected Correlations: The proton at δ ~3.75 (a) will correlate to the carbon at δ ~52.5 (3). The proton quartet at δ ~3.45 (b) will correlate to the carbon at δ ~42.0 (5), and so on for all non-quaternary carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment, revealing 2- and 3-bond correlations from protons to carbons. It is essential for linking the molecular fragments.
-
Key Expected Correlations for Structural Confirmation:
-
O-CH₃ protons (a, δ ~3.75) will show a strong correlation to the ester C=O carbon (2, δ ~172.0) , confirming the methyl ester group.
-
Ring H3 proton (d, δ ~3.30) will show correlations to both the ester C=O (2) and the lactam C=O (1) , unequivocally placing it between the two carbonyls.
-
N-CH₂ protons (b, δ ~3.45) will correlate to the lactam C=O carbon (1, δ ~175.0) and ring carbon C2 (4, δ ~51.0) , confirming the N-ethyl group's position on the lactam ring.
-
-
Standard Operating Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
5.1. Protocol: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass pipette.[17]
-
Dissolution: Agitate the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[18][19]
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection coil.[18]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[20]
5.2. Protocol: High-Resolution Mass Spectrometry (ESI-MS) Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Dilution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable spray and signal.
5.3. Protocol: FTIR Sample Preparation (Thin Film Method)
-
Solubilization: Dissolve a small amount (1-2 mg) of the sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Application: Place one or two drops of the concentrated solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, uniform film of the solid sample on the plate.
-
Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum.
Conclusion: A Self-Validating Structural Confirmation
The structure of this compound is unequivocally confirmed through the convergent and self-validating evidence provided by this multi-technique workflow.
-
HRMS established the correct molecular formula, C₈H₁₃NO₃.
-
FTIR confirmed the presence of the key lactam and ester carbonyl functional groups.
-
¹H and ¹³C NMR provided a complete count of all proton and carbon environments, their types, and their immediate neighborhoods.
-
COSY, HSQC, and HMBC experiments connected these individual pieces, mapping the entire atomic framework and leaving no doubt as to the final structure.
This rigorous, step-by-step approach, which emphasizes the causality behind experimental choices, represents the standard of care in modern chemical research and is essential for ensuring the scientific integrity of data in fields from materials science to pharmaceutical development.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. azooptics.com [azooptics.com]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. depts.washington.edu [depts.washington.edu]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and weight of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
This technical guide provides a comprehensive overview of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document delves into its fundamental chemical properties, structural characteristics, and key data points, offering a valuable resource for its application in scientific research.
Core Molecular Attributes
This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The presence of a ketone group at the 5-position, an ethyl group at the 1-position (on the nitrogen atom), and a methyl carboxylate group at the 3-position defines its unique chemical structure and reactivity.
Molecular Formula and Weight
The elemental composition of this compound is represented by its molecular formula. This formula is crucial for determining its exact mass and for elemental analysis.
-
Molecular Formula: C8H13NO3[1]
-
Molecular Weight: 171.19 g/mol [2]
-
Monoisotopic Mass: 171.08954 Da[1]
These values are fundamental for stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometry data.
Chemical Structure
The spatial arrangement of atoms and bonds in this compound is depicted in the following structural diagram. This visualization is essential for understanding its chemical behavior and potential interactions with other molecules.
Caption: 2D Chemical Structure of the Molecule.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including purification and formulation. The following table summarizes key predicted and experimental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | PubChem[1] |
| Molecular Weight | 171.19 g/mol | BIOFOUNT[2] |
| Monoisotopic Mass | 171.08954 Da | PubChem[1] |
| XlogP (predicted) | -0.3 | PubChem[1] |
| CAS Number | 100911-29-3 | BIOFOUNT[2] |
Synthesis and Reactivity
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives often involves the cyclization of precursors containing both amine and carboxylic acid functionalities, or through the modification of existing pyrrolidone rings. While specific synthesis routes for this compound are not extensively detailed in the provided search results, general synthetic strategies for related compounds can be inferred.
For instance, the synthesis of novel 5-oxopyrrolidine derivatives has been achieved through the reaction of itaconic acid with primary amines, followed by esterification and subsequent modifications. These synthetic pathways highlight the versatility of the pyrrolidone scaffold for creating a diverse range of chemical entities. The reactivity of the molecule is primarily centered around the ester and amide functionalities, which can undergo hydrolysis, amidation, and reduction reactions.
Caption: Generalized Synthetic Workflow.
Potential Applications in Research and Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The pyrrolidinone core is a common scaffold in pharmaceuticals and natural products. Research into similar compounds has indicated potential applications in areas such as:
-
Anticancer and Antimicrobial Agents: Studies have explored the synthesis of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activities.[3][4]
-
Anti-inflammatory Agents: The 5-oxopyrrolidine-3-carboxylic acid scaffold has been investigated for the development of potent anti-inflammatory agents.[5]
-
Drug Intermediates: These compounds can serve as versatile building blocks for the synthesis of more complex molecules with therapeutic potential.
The specific biological activity of this compound is not extensively documented, presenting an opportunity for further investigation by researchers. Its structural features suggest it could be a valuable intermediate or a candidate for screening in various biological assays.
Safety and Handling
For research purposes, this compound is intended for laboratory use only. Standard safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood. For specific storage conditions, it is advised to store it at -4°C for short-term use (1-2 weeks) and at -20°C for longer periods (1-2 years).[2]
Conclusion
This compound represents a molecule with significant potential for chemical and pharmaceutical research. Its well-defined structure and the established biological relevance of the 5-oxopyrrolidine scaffold make it a compelling subject for further synthetic elaboration and biological evaluation. This guide provides the foundational knowledge required for scientists to incorporate this compound into their research endeavors effectively and safely.
References
- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 100911-29-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The 5-Oxopyrrolidine Scaffold: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The 5-oxopyrrolidine ring system, a core structural motif in a plethora of biologically active molecules, has a rich and evolving history in the annals of chemical and pharmaceutical sciences. From its humble beginnings as a naturally occurring amino acid derivative to its current status as a privileged scaffold in modern drug discovery, the journey of 5-oxopyrrolidine derivatives is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of 5-oxopyrrolidine derivatives, with a particular focus on their burgeoning role in the development of novel anticancer and antimicrobial agents. Detailed synthetic protocols, mechanistic insights, and structure-activity relationships are presented to equip researchers with the foundational knowledge and practical tools necessary to navigate and contribute to this exciting field.
A Historical Perspective: From Glutamic Acid to a Versatile Chiral Synthon
The story of 5-oxopyrrolidine derivatives begins with the discovery of its parent compound, pyroglutamic acid (5-oxoproline). First observed in 1882, it was found that heating glutamic acid to 180°C resulted in the loss of a water molecule and the formation of this cyclic lactam.[1] This simple thermal cyclization foreshadowed the inherent stability and accessibility of the 5-oxopyrrolidine core.
For many years, pyroglutamic acid was primarily of interest to biochemists due to its presence in various proteins and its role as a metabolite in the glutathione cycle.[1] However, the latter half of the 20th century witnessed a paradigm shift in the perception of this humble molecule. Organic chemists began to recognize the immense potential of L-pyroglutamic acid as a readily available and inexpensive chiral building block. Its rigid, five-membered ring structure, adorned with multiple functional groups, provided a stereochemically defined template for the asymmetric synthesis of complex natural products and pharmaceuticals.[2] This realization marked a pivotal moment, transforming pyroglutamic acid from a biochemical curiosity into a powerful tool in the synthetic chemist's arsenal.
The timeline below highlights some of the key milestones in the journey of 5-oxopyrrolidine derivatives:
-
1882: Discovery of pyroglutamic acid via thermal dehydration of glutamic acid.[1]
-
Mid-20th Century: Elucidation of the role of pyroglutamic acid in the glutathione cycle and its identification as an N-terminal blocking group in proteins.
-
Late 20th Century: Emergence of L-pyroglutamic acid as a versatile chiral synthon in asymmetric synthesis.[2]
-
Early 2000s: Approval of Levetiracetam, a 5-oxopyrrolidine derivative, as an antiepileptic drug, showcasing the therapeutic potential of this scaffold.[3]
-
21st Century: A surge in research exploring the anticancer, antimicrobial, and neuroprotective properties of novel 5-oxopyrrolidine derivatives, driven by advances in synthetic chemistry and a deeper understanding of disease biology.[4][5][6]
Synthetic Strategies: Constructing the 5-Oxopyrrolidine Core
The versatility of the 5-oxopyrrolidine scaffold is matched by the diverse array of synthetic methodologies developed for its construction. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section will delve into some of the most prominent and field-proven strategies, providing both mechanistic insights and detailed experimental protocols.
Cyclization of Glutamic Acid and its Derivatives
The classical and most straightforward approach to the 5-oxopyrrolidine core involves the intramolecular cyclization of glutamic acid or its derivatives. This method is particularly attractive due to the ready availability and low cost of the starting material.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of pyroglutamic acid.
Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol exemplifies a common method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids through the reaction of an amine with itaconic acid.[4]
Materials:
-
N-(4-aminophenyl)acetamide (1)
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After cooling, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.
-
The resulting precipitate is filtered, washed with water, and dried to afford 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2).
Causality Behind Experimental Choices:
-
Refluxing in Water: The use of water as a solvent and high temperature promotes the Michael addition of the amine to the itaconic acid, followed by an intramolecular amidation to form the lactam ring. Water is an environmentally benign and cost-effective solvent.
-
Addition of Hydrochloric Acid: The acidification of the reaction mixture helps to precipitate the carboxylic acid product, facilitating its isolation.
Michael Addition-Based Approaches
The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and versatile strategy for the construction of the 5-oxopyrrolidine ring. This approach allows for the introduction of a wide range of substituents at various positions of the ring.
Conceptual Workflow:
Figure 2: General workflow for Michael addition-based synthesis.
Catalytic Asymmetric Synthesis:
A significant advancement in this area is the development of catalytic asymmetric Michael additions, which allow for the enantioselective synthesis of chiral 5-oxopyrrolidine derivatives.[7][8] These methods often employ chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome of the reaction.
For instance, the use of chiral pyridoxal catalysts enables the direct asymmetric conjugate addition of unprotected glycinates to α,β-unsaturated esters, followed by in situ lactamization to yield chiral pyroglutamic acid esters with high enantioselectivity.[9]
Experimental Protocol: General Procedure for Aza-Michael Addition
This protocol describes a general method for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds, a key step in many 5-oxopyrrolidine syntheses.[10]
Materials:
-
Amine
-
α,β-Unsaturated carbonyl compound (e.g., acrylate, acrylamide)
-
Catalyst (e.g., sulfated zirconia)
-
Solvent (optional, can be performed solvent-free)
Procedure:
-
To a mixture of the α,β-unsaturated carbonyl compound (1 mmol) and the catalyst (50 mg), the amine (1 mmol) is added.
-
The reaction mixture is stirred at room temperature for the appropriate time, monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Self-Validating System:
The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product. The structure of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[11][12]
Therapeutic Applications: A Scaffold of Diverse Biological Activity
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.
Anticancer Activity
A growing body of evidence suggests that 5-oxopyrrolidine derivatives possess potent anticancer properties.[4][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and melanoma.[9]
Mechanism of Action:
While the exact mechanisms are still under investigation for many derivatives, some have been shown to act as protein kinase inhibitors .[3][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, these 5-oxopyrrolidine derivatives can disrupt cancer cell signaling and induce apoptosis (programmed cell death).
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the 5-oxopyrrolidine ring and the N-aryl group significantly influence the anticancer activity.[4]
-
For example, hydrazone derivatives bearing heterocyclic fragments have shown enhanced cytotoxicity compared to those with simple aromatic moieties.[4]
-
The presence of a free amino group on the N-phenyl ring has been found to be important for potent anticancer activity with low cytotoxicity towards non-cancerous cells.[4]
Data Summary: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21 | A549 (Lung) | Potent Activity | [4] |
| Derivative 12 | IGR39 (Melanoma) | Highly Cytotoxic | [9] |
| Derivative 8 | MDA-MB-231 (Breast) | Highly Cytotoxic | [9] |
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. 5-Oxopyrrolidine derivatives have emerged as a promising class of antimicrobial compounds with activity against a range of pathogens, including multidrug-resistant bacteria.[4][5][15]
Mechanism of Action:
The antimicrobial mechanisms of 5-oxopyrrolidine derivatives are diverse and can include:
-
Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis.
-
Disruption of plasma membrane integrity: Causing leakage of cellular contents.
-
Inhibition of nucleic acid and protein synthesis: Interfering with essential cellular processes.[16][17]
Structure-Activity Relationship (SAR) Insights:
-
Derivatives containing nitrothiophene and nitrofurfural moieties have demonstrated potent antibacterial activity.[5]
-
The presence of specific substituents can enhance activity against particular strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[15]
Data Summary: Antimicrobial Activity of a 5-Oxopyrrolidine Derivative
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 21 | S. aureus (MRSA) | 1-8 | [15] |
Neurological Disorders
Perhaps the most well-known therapeutic application of a 5-oxopyrrolidine derivative is in the treatment of epilepsy. Levetiracetam , sold under the brand name Keppra, is a widely prescribed antiepileptic drug.[3][15]
Mechanism of Action of Levetiracetam:
The precise mechanism of action of levetiracetam is not fully understood, but it is known to bind to the synaptic vesicle glycoprotein 2A (SV2A).[1] This binding is thought to modulate the release of neurotransmitters in the brain, thereby reducing neuronal hyperexcitability and preventing seizures.
Signaling Pathway:
Figure 3: Proposed mechanism of action of Levetiracetam.
Beyond epilepsy, other 5-oxopyrrolidine derivatives are being investigated for their potential as neuroprotective agents in conditions such as Alzheimer's disease and ischemic stroke.[6][18]
Future Directions and Conclusion
The journey of 5-oxopyrrolidine derivatives, from the simple cyclization of glutamic acid to the development of life-changing medicines, is a compelling narrative of scientific progress. The inherent versatility of this scaffold, coupled with the power of modern synthetic chemistry, continues to fuel the discovery of novel derivatives with a remarkable range of biological activities.
Future research in this field is likely to focus on:
-
Development of more efficient and stereoselective synthetic methods: Enabling access to a wider diversity of complex 5-oxopyrrolidine derivatives.
-
Elucidation of detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drugs.
-
Exploration of new therapeutic areas: The full therapeutic potential of the 5-oxopyrrolidine scaffold is likely yet to be fully realized, with potential applications in areas such as inflammation and viral infections.
-
Preclinical and clinical development: Moving the most promising lead compounds through the drug development pipeline to bring new therapies to patients.[19][20]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]
- 9. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 14. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Discovery and Preclinical Development | Basicmedical Key [basicmedicalkey.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound belongs to the pyroglutamate class of compounds, which are known for their diverse biological activities. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, guiding synthetic modifications, and interpreting structure-activity relationships (SAR). Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the practical application and theoretical underpinnings of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the unambiguous identification and characterization of this molecule.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data.
Caption: Molecular structure of this compound highlighting the core pyrrolidinone ring and key substituents.
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Amide (lactam): The cyclic amide within the pyrrolidinone ring.
-
Ester: The methyl carboxylate group at the C3 position.
-
Alkyl Chains: The N-ethyl group and the aliphatic protons of the pyrrolidinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | OCH₃ (Ester methyl) |
| ~3.40 | q | 2H | N-CH₂ (Ethyl) |
| ~3.20 - 3.50 | m | 3H | C2-H₂, C3-H |
| ~2.50 - 2.80 | m | 2H | C4-H₂ |
| ~1.15 | t | 3H | N-CH₂-CH₃ (Ethyl) |
Interpretation and Causality:
-
The OCH₃ protons of the methyl ester are expected to appear as a sharp singlet around 3.67 ppm due to the absence of adjacent protons to couple with.
-
The N-CH₂ protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons. Its downfield shift is a result of the deshielding effect of the adjacent nitrogen atom.
-
The protons on the pyrrolidinone ring (C2-H₂, C3-H, C4-H₂ ) will present as complex multiplets due to diastereotopicity and spin-spin coupling between them.
-
The N-CH₂-CH₃ protons will be a triplet, coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=O (Amide) |
| ~172.0 | C=O (Ester) |
| ~52.0 | OCH₃ (Ester) |
| ~49.0 | C2 |
| ~40.0 | N-CH₂ (Ethyl) |
| ~35.0 | C3 |
| ~34.0 | C4 |
| ~13.0 | N-CH₂-CH₃ (Ethyl) |
Interpretation and Causality:
-
The two carbonyl carbons of the amide and ester are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.
-
The OCH₃ carbon of the ester will appear around 52.0 ppm.
-
The carbons of the pyrrolidinone ring and the N-ethyl group will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen (C2 and N-CH₂) will be further downfield than the other aliphatic carbons.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2970-2850 | Medium | C-H | Alkyl stretching |
| ~1740 | Strong | C=O | Ester stretch |
| ~1680 | Strong | C=O | Amide (Lactam) stretch |
| ~1200 | Strong | C-O | Ester stretch |
Interpretation and Causality:
-
The most prominent peaks in the IR spectrum will be the two carbonyl stretches. The ester carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹).[1] The five-membered ring strain in the lactam can influence the exact position of its carbonyl absorption.
-
The C-H stretching vibrations of the alkyl groups will be observed in the 2850-2970 cm⁻¹ region.
-
A strong absorption around 1200 cm⁻¹ is characteristic of the C-O stretching of the ester group.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Collection: Lower the pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data:
| m/z | Adduct |
| 172.09682 | [M+H]⁺ |
| 194.07876 | [M+Na]⁺ |
| 170.08226 | [M-H]⁻ |
Data sourced from PubChem for C8H13NO3.[2]
Interpretation and Fragmentation:
The molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) will confirm the molecular weight of the compound (171.09 g/mol ). Common fragmentation pathways for pyrrolidinone structures involve the cleavage of the ring and the loss of substituents.[3][4][5][6]
Caption: Plausible fragmentation pathways for this compound in ESI-MS.
-
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway.
-
Loss of the ester group: Fragmentation can occur with the loss of the methoxy group (·OCH₃) or the entire methyl carboxylate radical (·COOCH₃).
-
Ring opening: The pyrrolidinone ring can undergo cleavage to produce various smaller fragments.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for obtaining accurate mass measurements to confirm the elemental composition.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. The methodologies and interpretative guidelines presented in this guide serve as a robust framework for researchers in the field of drug discovery and development, ensuring the integrity and accuracy of their chemical characterization.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]
- 6. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
The 5-Oxopyrrolidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone or pyroglutamic acid moiety, is a five-membered lactam ring that has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its prevalence in a wide array of natural products and synthetically-derived bioactive molecules underscores its importance in the development of novel therapeutics.[5][6] The structural rigidity and synthetic tractability of the 5-oxopyrrolidine ring, coupled with its ability to engage in various non-covalent interactions, make it an ideal building block for designing molecules with diverse pharmacological activities.[2] This guide provides a comprehensive overview of the significant biological activities associated with the 5-oxopyrrolidine scaffold, with a focus on its applications in oncology, infectious diseases, and inflammation.
Diverse Biological Activities of 5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine scaffold has been extensively explored as a pharmacophore for a range of therapeutic targets, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
Anticancer Activity: A Multi-faceted Approach to Oncology
Numerous studies have demonstrated the potent anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines.[1][6][7][8][9][10][11] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
A series of novel hydrazones incorporating the 5-oxopyrrolidine scaffold have shown significant cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.[8] Notably, compounds with 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene moieties demonstrated the highest cytotoxic effects.[8] Molecular docking studies suggest that these compounds may function as multi-kinase inhibitors, with a high binding affinity to the active sites of key protein kinases like SCR and BRAF.[8]
Furthermore, certain 5-oxopyrrolidine derivatives have exhibited potent activity against A549 human lung adenocarcinoma cells.[6][7][9][10][11] The presence of a free amino group in some derivatives was found to be crucial for their anticancer efficacy and was associated with lower cytotoxicity towards non-cancerous cells.[6]
Experimental Protocol: MTT Assay for Anticancer Activity Evaluation
A common method to assess the cytotoxic effects of 5-oxopyrrolidine derivatives on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-oxopyrrolidine derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.
Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 5-oxopyrrolidine scaffold has proven to be a valuable template for the design of potent antibacterial and antifungal compounds.[5][6][7][10][11][12][13][14]
Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][13] Hydrazone derivatives, in particular, have shown remarkable potency. For instance, a hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime against several bacterial strains.[5][13] Another derivative with a benzylidene moiety exhibited strong inhibition of Staphylococcus aureus.[5][13]
Furthermore, some of these compounds have demonstrated the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate.[5][13] A 5-nitrothienylhydrazone derivative showed excellent results in disrupting S. aureus and Escherichia coli biofilms.[5][13]
The antimicrobial activity of these compounds is often selective for Gram-positive pathogens.[6] For example, a compound bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid.[6][7][11][12]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 5-Oxopyrrolidine Derivatives against S. aureus
| Compound | MIC (µg/mL) | Reference |
| Hydrazone with benzylidene moiety | 3.9 | [5] |
| Cefuroxime (Control) | 7.8 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Methodology:
-
Compound Preparation: A serial dilution of the 5-oxopyrrolidine derivative is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anti-inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, 5-oxopyrrolidine scaffolds have also been investigated for their anti-inflammatory and neuroprotective potential.
Certain L-pyroglutamic acid analogues have displayed anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells.[15][16] Some derivatives have also shown neuritogenic activity in NGF-induced PC-12 cells.[15][16] The anti-inflammatory mechanism of some pyrrolidine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][18]
Furthermore, pyroglutamic acid and its derivatives have been studied for their potential to protect against glutamate-induced seizures, suggesting a role as antagonists of excitatory amino acid receptors.[19] This points towards their potential in the development of treatments for neurological disorders. The neuroprotective effects of some pyrrolidine-2-one derivatives have been demonstrated in models of cognitive impairment, where they were found to be comparable to donepezil in mitigating behavioral and biochemical changes.[20] One proposed mechanism for neuroprotection involves the activation of the Akt-GSK signaling pathway by antioxidant pyrrolidine derivatives.[21]
Synthesis of 5-Oxopyrrolidine Scaffolds: A General Overview
The synthesis of 5-oxopyrrolidine derivatives often involves the reaction of a primary amine with itaconic acid or its derivatives.[6] The resulting 5-oxopyrrolidine-3-carboxylic acid can then be further modified to introduce various functional groups and build a library of diverse compounds.
A common synthetic route involves the reaction of an aniline derivative with itaconic acid in water at reflux to yield the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[6] This carboxylic acid can then be converted to its acid hydrazide, which serves as a key intermediate for the synthesis of a wide range of hydrazone, azole, and diazole derivatives.[6][7]
Diagram 1: General Synthetic Scheme for 5-Oxopyrrolidine Derivatives
A generalized synthetic pathway to various 5-oxopyrrolidine derivatives.
Future Directions and Conclusion
The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the generation of large and diverse chemical libraries, increasing the probability of identifying hit compounds with desirable biological activities. Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by bioactive 5-oxopyrrolidine derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Drug Delivery Systems: Formulating promising candidates to enhance their bioavailability and therapeutic efficacy.
References
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling | MDPI [mdpi.com]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 8. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Its substituted pyrrolidinone core is a prevalent motif in a variety of biologically active compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic routes for this target molecule, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related molecules.
Two principal and strategically distinct pathways for the synthesis of this compound will be discussed:
-
Route A: The Dieckmann Condensation Approach. A convergent strategy that builds the pyrrolidinone ring through an intramolecular cyclization of a linear diester precursor.
-
Route B: The Itaconic Acid Approach. A more linear strategy that constructs the heterocyclic core via a conjugate addition of the primary amine to an unsaturated dicarboxylic acid.
Each route offers unique advantages and presents different challenges, which will be explored in detail to allow for an informed selection of the most suitable pathway for a given research and development context.
Route A: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and widely utilized intramolecular reaction of diesters with a base to form β-keto esters.[3][4] This powerful carbon-carbon bond-forming reaction is particularly effective for the synthesis of 5- and 6-membered rings, making it an ideal choice for the construction of the pyrrolidinone core of our target molecule.[5][6][7][8]
The overall strategy involves the synthesis of a suitable N-substituted amino diester followed by a base-mediated intramolecular cyclization.
Visualizing the Dieckmann Condensation Pathway
Caption: Synthetic pathway via Dieckmann Condensation.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Diethyl 2-acetylsuccinate
A common precursor for this route is a β-keto diester such as diethyl 2-acetylsuccinate. This can be synthesized from the reaction of ethyl sodioacetoacetate with ethyl chloroacetate.[9]
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by the slow addition of sodium metal (1.0 eq).
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.1 eq) slowly.
-
Following the formation of ethyl sodioacetoacetate, add ethyl chloroacetate (1.0 eq) dropwise over one hour.
-
Reflux the reaction mixture for 5-6 hours.
-
After cooling, filter the precipitated sodium chloride and wash with absolute ethanol.
-
Remove the ethanol by distillation.
-
The crude product is then purified by vacuum distillation to yield diethyl 2-acetylsuccinate.[9]
-
| Parameter | Value | Reference |
| Reactants | Sodium, Ethanol, Ethyl acetoacetate, Ethyl chloroacetate | [9] |
| Reaction Time | 5-6 hours | [9] |
| Temperature | Reflux | [9] |
| Yield | 56-62% | [9] |
Step 2: Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[3][10] In this step, the ketone moiety of diethyl 2-acetylsuccinate is converted to an ethylamine through an imine intermediate, which is then reduced in situ.[11][12]
-
Protocol:
-
Dissolve diethyl 2-acetylsuccinate (1.0 eq) and ethylamine (1.2 eq) in a suitable solvent such as methanol.
-
Acidify the mixture to a pH of approximately 5 with acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reductant is crucial to selectively reduce the imine in the presence of the ester groups.[13]
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 2-(1-(ethylamino)ethyl)succinate. Further purification can be achieved by column chromatography.
-
Step 3: Dieckmann Condensation
The key ring-forming step is the intramolecular cyclization of the N-substituted amino diester.[5]
-
Protocol:
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a flask under an inert atmosphere.
-
Add the crude diethyl 2-(1-(ethylamino)ethyl)succinate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to drive the cyclization.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or HCl).
-
Remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
-
The organic layer is dried and concentrated to give crude ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, which can be purified by vacuum distillation or chromatography.
-
Step 4: Transesterification
If the final product requires a methyl ester, a transesterification step is necessary.
-
Protocol:
-
Dissolve the ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture for 12-24 hours to drive the equilibrium towards the methyl ester.[14]
-
After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to yield the final product, this compound.[15]
-
Route B: The Itaconic Acid Approach
This synthetic route offers a more direct approach to the pyrrolidinone ring system by utilizing itaconic acid as the starting material. The key step is the aza-Michael addition of ethylamine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation.
Visualizing the Itaconic Acid Pathway
Caption: Synthetic pathway starting from Itaconic Acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
This one-pot reaction forms the core pyrrolidinone structure.
-
Protocol:
-
A mixture of itaconic acid (1.0 eq) and ethylamine (1.5 eq, typically as an aqueous solution) in water is heated at reflux for 12-24 hours.[2][14]
-
After cooling the reaction mixture to room temperature, it is acidified with hydrochloric acid to a pH of approximately 2 to precipitate the product.[14]
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.
-
| Parameter | Value | Reference |
| Reactants | Itaconic acid, Ethylamine, Water | [2][14] |
| Reaction Time | 12-24 hours | [14] |
| Temperature | Reflux | [14] |
| Yield | Typically high (e.g., 96% for a similar reaction) | [14] |
Step 2: Fischer Esterification
The final step is the conversion of the carboxylic acid to its corresponding methyl ester.[16][17][18]
-
Protocol:
-
Suspend 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) dropwise.[19][20]
-
Heat the mixture to reflux for 8-20 hours.[2][14] The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.[15] Purification can be performed by vacuum distillation or column chromatography.
-
Comparison of Synthetic Routes
| Feature | Route A: Dieckmann Condensation | Route B: Itaconic Acid |
| Starting Materials | Diethyl succinate derivatives, ethylamine | Itaconic acid, ethylamine |
| Number of Steps | 4 | 2 |
| Key Reactions | Acylation, Reductive Amination, Dieckmann Condensation, Transesterification | Aza-Michael Addition/Amidation, Fischer Esterification |
| Advantages | Convergent, allows for greater variation in substitution patterns on the succinate backbone. | More direct, fewer steps, potentially higher overall yield, uses readily available starting materials. |
| Disadvantages | Longer synthetic sequence, requires careful control of the reductive amination and cyclization steps. | Limited to the substitution pattern of itaconic acid, may not be suitable for all desired analogs. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methyl ester, and multiplets for the pyrrolidinone ring protons.[21][22][23]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for the carbonyls of the ester and amide, the methyl and ethyl carbons, and the carbons of the pyrrolidinone ring.[21][22][23]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₈H₁₃NO₃, MW: 171.19 g/mol ) should be observed.[15]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O and ester C=O stretching vibrations would be expected around 1680 cm⁻¹ and 1730 cm⁻¹, respectively.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes, each with its own set of advantages and considerations. The Dieckmann condensation approach offers flexibility for analog synthesis, while the itaconic acid route provides a more direct and potentially more efficient pathway to the target molecule. The choice of starting materials and synthetic strategy will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the availability of reagents and equipment. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. gctlc.org [gctlc.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. Fischer Esterification [organic-chemistry.org]
- 18. athabascau.ca [athabascau.ca]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. rsc.org [rsc.org]
- 23. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Chemical stability and storage of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Introduction
This compound is a substituted pyroglutamate derivative, a class of compounds significant in medicinal chemistry and as synthetic intermediates.[1][2][3] The molecule's structure, featuring a lactam ring, an N-ethyl substituent, and a methyl ester, presents specific challenges and considerations regarding its chemical stability and long-term storage. Understanding the intrinsic stability of this compound is paramount for researchers and drug development professionals to ensure the integrity of experimental results, the viability of stock solutions, and the quality of synthesized materials.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. Drawing upon established principles of chemical reactivity and data from structurally analogous compounds, we will explore potential degradation pathways, recommend optimal storage conditions, and outline a systematic approach for conducting formal stability assessments through forced degradation studies.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's structure is critical to predicting its stability.
-
Molecular Formula: C₈H₁₃NO₃[4]
-
Molecular Weight: 171.19 g/mol
-
Core Structure: A five-membered lactam (amide within a ring) known as a pyrrolidone.
-
Key Functional Groups:
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Lactam (amide): Generally stable, but can undergo hydrolysis under harsh pH and temperature conditions.
-
N-Ethyl Group (-CH₂CH₃): The tertiary amine nature of the ring nitrogen and the adjacent methylene groups can be sites for oxidative degradation.
-
The interplay of these functional groups dictates the molecule's overall stability profile.
Recommended Storage and Handling
Proper storage is the first line of defense against degradation. The following recommendations are based on supplier data for the target molecule and related pyroglutamate esters.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Duration | Rationale |
|---|---|---|---|---|
| Short-Term | Room Temperature or 2-8°C | Tightly sealed container | Days to Weeks | Minimizes immediate thermal degradation for active use. |
| Long-Term | -20°C or below | Tightly sealed, dry, inert gas (e.g., Argon) | Months to Years | Significantly reduces rates of all potential chemical degradation pathways. An inert atmosphere mitigates oxidative risk.[5] |
Handling Best Practices:
-
Moisture Control: The compound is a solid but should be handled in a dry environment to prevent hydrolysis. Keep containers tightly sealed.[6]
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is a prudent measure to displace oxygen and prevent potential oxidative degradation, a known pathway for N-alkyl pyrrolidones.[7][8][9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn. For handling the powder, measures to avoid dust formation are recommended.[6][10]
Potential Chemical Degradation Pathways
While specific degradation studies on this compound are not extensively published, its degradation profile can be predicted based on the known reactivity of its constituent functional groups.[11][12][13]
Hydrolysis
Hydrolysis is the most probable degradation pathway due to the presence of the methyl ester and the lactam ring.
-
Ester Hydrolysis: This is the most likely initial degradation step. It can be catalyzed by both acid and base, yielding the corresponding carboxylic acid (1-ethyl-5-oxopyrrolidine-3-carboxylic acid) and methanol. This reaction can occur even with trace amounts of water, especially at non-neutral pH.
-
Lactam Hydrolysis: The amide bond within the pyrrolidone ring is more resistant to hydrolysis than the ester. However, under more forceful conditions (e.g., strong acid or base and elevated temperature), the ring can open to yield an amino acid derivative.[14][15]
Oxidation
The N-substituted pyrrolidone structure is susceptible to oxidation. Studies on the analogous compound N-methylpyrrolidone (NMP) have shown that oxidation can occur, leading to a decrease in pH and the formation of various degradation products, including N-methylsuccinimide (NMS).[8][16] This process can be suppressed by storage under an inert atmosphere.[9] For the title compound, oxidation could potentially occur at the carbon adjacent to the ring nitrogen or on the N-ethyl group itself.
Thermal Degradation
In the solid state, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Studies on the thermal degradation of glutamic acid, the precursor to pyroglutamic acid, show complex decomposition pathways leading to products like succinimide and pyrrole at high temperatures.[17][18][19] While these extreme temperatures are not relevant for storage, they indicate the ultimate thermal lability of the core structure.
Photodegradation
Photostability testing is a standard component of forced degradation studies as outlined by ICH guidelines.[20] Molecules with chromophores can absorb UV or visible light, leading to degradation. While the pyrrolidone-ester structure does not have strong chromophores, direct exposure to high-intensity light over extended periods should be avoided until formal photostability studies are conducted.
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound based on fundamental chemical principles.
Caption: Predicted degradation pathways for the title compound.
Framework for a Formal Stability Study (Forced Degradation)
To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation study is essential.[11][12] This involves intentionally stressing the compound under various conditions to generate potential degradation products.[13] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are observed without excessive secondary degradation.[11]
Table 2: Recommended Conditions for a Forced Degradation Study | Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Analogs | | :--- | :--- | :--- | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl | 60°C | Monitor at 2, 6, 12, 24h | To induce hydrolysis of the ester and potentially the lactam.[12] | | Base Hydrolysis | 0.1 M NaOH | Room Temp / 40°C | Monitor at 1, 4, 8, 12h | Base-catalyzed hydrolysis is often faster than acid-catalyzed for esters. Milder temperature may be needed.[12][21] | | Oxidation | 3% H₂O₂ | Room Temp | Monitor at 6, 12, 24, 48h | To mimic oxidative stress and identify potential oxidation products.[22] | | Thermal (Solid) | 80°C | 1-7 days | To assess solid-state thermal stability. | | Thermal (Solution) | 80°C in Water | 1-7 days | To assess thermal stability in solution, which may differ from solid state.[23] | | Photostability | ICH Q1B compliant light source | Room Temp | Overall illumination ≥ 1.2 million lux hours and UV energy ≥ 200 watt hours/m² | To assess degradation upon exposure to light. A dark control is essential.[20] |
Diagram 2: Experimental Workflow for Forced Degradation
This workflow provides a systematic approach to executing and analyzing a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Analytical Methodologies for Stability Assessment
A robust analytical method is required to separate the parent compound from any potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method with UV detection is the workhorse for stability studies.[24][25]
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) typically provides the necessary resolution.
-
Detection: A Photo Diode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about new peaks that appear under stress.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the structural elucidation of degradation products.[26] By providing accurate mass data, it allows for the determination of the molecular formulas of impurities, which is a critical step in identifying degradation pathways.
Conclusion
This compound possesses functional groups that make it susceptible primarily to hydrolysis and potentially to oxidation. While stable under controlled, long-term storage conditions (frozen, dry, inert atmosphere), its stability in solution, particularly at non-neutral pH, must be carefully considered. This guide provides a scientifically grounded framework for its proper storage and for the design of a comprehensive forced degradation study. By following these principles, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
- 14. Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "Molecular products from the thermal degradation of glutamic acid" by Joshua K. Kibet, Lavrent Khachatryan et al. [repository.lsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | MDPI [mdpi.com]
- 22. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of novel derivatives from Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
An Application Guide to the Synthesis of Novel Derivatives from Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Pyrrolidinone Scaffold as a Privileged Core in Modern Drug Discovery
The five-membered pyrrolidine ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile scaffold in the design of novel therapeutics.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in achieving target selectivity and improving pharmacokinetic profiles.[1] The pyrrolidinone (or 2-oxopyrrolidine) core, in particular, is found in a wide array of biologically active molecules, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant.[3][4]
This guide focuses on a specific, highly functionalized starting material: This compound . This compound is an ideal platform for chemical exploration due to the presence of three distinct, orthogonally reactive functional groups: a stable lactam, a readily modifiable methyl ester, and an N-ethyl group that influences solubility and steric interactions. The strategic manipulation of these sites allows for the rapid generation of diverse chemical libraries.
Below is a diagram illustrating the key reactive centers of the starting material, which will be the focus of the synthetic protocols detailed in this document.
Caption: Reactive sites on the core scaffold.
This document provides detailed, field-tested protocols for the synthesis of novel carboxylic acid, amide, hydrazide, hydrazone, and oxadiazole derivatives. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific drug discovery programs.
Overall Synthetic Workflow
The synthetic strategy is designed for maximum efficiency and diversity. It begins with the parallel conversion of the parent ester into two key intermediates: the carboxylic acid and the carbohydrazide. These intermediates serve as branching points for subsequent derivatization, enabling the creation of a wide array of novel compounds from a single starting material.
Caption: Overall synthetic workflow for derivatization.
Part I: Synthesis of Key Intermediates
The initial step involves creating versatile intermediates that can be used in a multitude of subsequent reactions.
Protocol 1: Saponification to 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate A)
Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. The resulting carboxylic acid is a crucial precursor for amide coupling reactions, which are paramount in medicinal chemistry for introducing a vast range of functional groups and building molecular complexity. We use a standard base-catalyzed hydrolysis, which is a robust and high-yielding reaction.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (3:1 v/v, approx. 0.2 M).
-
Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting white solid is typically of high purity and can be used without further purification.
Expected Results:
-
Yield: >95%
-
Appearance: White crystalline solid.
-
Characterization: The successful conversion is confirmed by the disappearance of the methyl ester singlet (around 3.7 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm).[5]
Protocol 2: Hydrazinolysis to 1-ethyl-5-oxopyrrolidine-3-carbohydrazide (Intermediate B)
Rationale: Converting the ester directly to a hydrazide provides a nucleophilic intermediate rich in synthetic potential.[6] Hydrazides are key precursors for synthesizing various nitrogen-containing heterocycles, such as hydrazones, pyrazoles, and oxadiazoles, which are common motifs in bioactive compounds.[7][8] Using hydrazine hydrate in an alcohol solvent is a standard and efficient method.[6]
Materials:
-
This compound (1.0 eq)
-
Propan-2-ol or Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O) (3.0 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in propan-2-ol (approx. 0.3 M).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold propan-2-ol and then diethyl ether.
-
Dry the product under vacuum.
Expected Results:
-
Yield: 85-95%
-
Appearance: White or off-white solid.
-
Characterization: ¹H NMR will show the disappearance of the O-methyl signal and the appearance of new signals for the -NHNH₂ protons. IR spectroscopy will show characteristic N-H stretching bands.
Part II: Synthesis of Novel Derivatives
With the key intermediates in hand, we can now proceed to synthesize diverse derivatives.
Protocol 3: Amide Synthesis via EDC Coupling (from Intermediate A)
Rationale: This protocol describes a standard peptide coupling reaction to form an amide bond, a bioisostere of the ester group with improved stability and hydrogen bonding capabilities. EDC (a water-soluble carbodiimide) in the presence of HOBt is a classic combination that minimizes side reactions and racemization (if chiral amines are used).
Materials:
-
1-ethyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate A) (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the mixture.
-
Cool the flask in an ice bath and add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes).
Expected Results:
-
Yield: 60-85%
-
Characterization: Successful amide formation is confirmed by mass spectrometry (correct M+H⁺ peak) and ¹H NMR, which will show characteristic signals for the newly introduced amine moiety and a new amide N-H proton.
Protocol 4: Hydrazone Synthesis (from Intermediate B)
Rationale: The condensation of a hydrazide with an aldehyde is a simple and high-yielding reaction that produces hydrazones.[7] This reaction is a powerful tool for introducing diverse aromatic and heterocyclic substituents, significantly altering the molecule's steric and electronic properties. The resulting C=N double bond and amide linkage often lead to mixtures of E/Z isomers and conformers, which can be observed in NMR spectra.[9]
Materials:
-
1-ethyl-5-oxopyrrolidine-3-carbohydrazide (Intermediate B) (1.0 eq)
-
An aromatic or heteroaromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Propan-2-ol or Ethanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Suspend the hydrazide (1.0 eq) in propan-2-ol (approx. 0.2 M).
-
Add the aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-6 hours, during which a precipitate usually forms.
-
Cool the reaction to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold propan-2-ol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Expected Results:
-
Yield: >90%
-
Appearance: Crystalline solid.
-
Characterization: ¹H NMR will show a new singlet for the N=CH proton (typically 8.0-8.5 ppm) and signals corresponding to the aldehyde's aromatic protons. Often, two sets of signals are observed due to Z/E conformers around the amide bond.[7]
Protocol 5: 1,3,4-Oxadiazole Synthesis (from Intermediate B)
Rationale: This protocol details the synthesis of a 2-mercapto-1,3,4-oxadiazole derivative. 1,3,4-oxadiazoles are important pharmacophores known for a wide range of biological activities. The reaction proceeds via the formation of a dithiocarbazate intermediate upon reaction with carbon disulfide, followed by acid- or base-catalyzed intramolecular cyclization with the elimination of H₂S.[6]
Materials:
-
1-ethyl-5-oxopyrrolidine-3-carbohydrazide (Intermediate B) (1.0 eq)
-
Potassium hydroxide (KOH) (1.2 eq)
-
Ethanol
-
Carbon disulfide (CS₂) (1.5 eq)
-
Concentrated sulfuric acid (H₂SO₄) or refluxing base.
Procedure:
-
Dissolve KOH (1.2 eq) in ethanol (approx. 0.5 M).
-
Add the hydrazide (1.0 eq) and stir until a clear solution is formed.
-
Cool the solution in an ice bath and add carbon disulfide (1.5 eq) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. A yellowish solid (potassium dithiocarbazate salt) should precipitate.
-
Collect the salt by filtration, wash with ether, and dry.
-
Cyclization: Suspend the dried salt in water and acidify carefully with concentrated H₂SO₄ while cooling. The oxadiazole will precipitate.
-
Alternatively, the dithiocarbazate salt can be refluxed in a basic aqueous solution to induce cyclization.
-
Collect the final product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Expected Results:
-
Yield: 65-80%
-
Appearance: White to pale yellow solid.
-
Characterization: The formation of the oxadiazole ring is confirmed by the disappearance of the hydrazide NH protons and the appearance of a new thiol (SH) proton in the ¹H NMR spectrum. The structure can be further confirmed by ¹³C NMR and mass spectrometry.
Summary of Synthesized Derivatives
The following table summarizes the classes of compounds that can be generated using the protocols described above, highlighting the versatility of the starting material.
| Derivative Class | Protocol Used | Key Reagents | Expected Yield Range | Key Characterization Notes |
| Carboxylic Acid | Protocol 1 | LiOH·H₂O, HCl | >95% | Disappearance of OMe signal (~3.7 ppm), appearance of broad COOH signal (>10 ppm) in ¹H NMR. |
| Carbohydrazide | Protocol 2 | N₂H₄·H₂O | 85-95% | Appearance of NH/NH₂ signals in ¹H NMR; N-H stretches in IR. |
| Amides | Protocol 3 | Amine, EDC, HOBt | 60-85% | New signals for amine moiety and amide N-H proton in ¹H NMR; Correct M+H⁺ in MS. |
| Hydrazones | Protocol 4 | Aldehyde, Acetic Acid | >90% | New N=CH singlet (~8.0-8.5 ppm) in ¹H NMR; Often shows E/Z conformers. |
| 1,3,4-Oxadiazoles | Protocol 5 | KOH, CS₂ | 65-80% | Disappearance of hydrazide protons; presence of thiol proton (if applicable) in ¹H NMR. |
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate in Medicinal Chemistry
Introduction: The 5-Oxopyrrolidine Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the strategic selection of molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization potential. Among these, the 5-oxopyrrolidine (also known as the pyroglutamate) framework has emerged as a "privileged scaffold." This distinction arises from its prevalence in a multitude of biologically active natural products and synthetic compounds, underscoring its favorable interactions with various biological targets. Derivatives of 5-oxopyrrolidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point for drug development programs.[1][2][3][4]
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate represents a key building block within this chemical class. The presence of the N-ethyl group modulates the polarity and metabolic stability of the core, while the methyl ester at the 3-position provides a convenient handle for further chemical elaboration. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of this versatile intermediate, underpinned by detailed protocols and scientific rationale.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | PubChem[2] |
| Molecular Weight | 171.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CCN1CC(CC1=O)C(=O)OC | PubChem[2] |
| Predicted XlogP | -0.3 | PubChem[2] |
Synthetic Protocol: N-Alkylation of Methyl 5-oxopyrrolidine-3-carboxylate
The synthesis of this compound is most readily achieved through the N-alkylation of the parent compound, Methyl 5-oxopyrrolidine-3-carboxylate. The following protocol is adapted from established methods for the N-alkylation of pyroglutamate esters.
Reaction Scheme
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
Protocol for the synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Application Note & Protocol
Efficient Synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate via Intramolecular Dieckmann Condensation
Abstract
The pyrrolidinone (or γ-lactam) core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed, field-tested protocol for the synthesis of this compound, a valuable β-keto ester intermediate for drug discovery. The synthesis is achieved through a robust and scalable intramolecular Dieckmann condensation of a readily prepared acyclic diester precursor. We offer in-depth explanations for critical steps, expected outcomes, and characterization data, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and organic synthesis.
Introduction
The 5-oxopyrrolidine (pyroglutamic) framework is a cornerstone in medicinal chemistry, appearing in drugs targeting a wide array of conditions. The introduction of a β-keto ester functionality at the 3-position, as seen in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex heterocyclic libraries for drug development programs.
The primary synthetic strategy detailed herein is the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[1][2] This powerful carbon-carbon bond-forming reaction facilitates the cyclization of diesters into cyclic β-keto esters using a strong base.[3][4] The choice of this method is predicated on its efficiency, reliability, and scalability for producing five- and six-membered rings.[3] This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compound.
Reaction Scheme & Mechanism
The overall synthesis is a two-step process starting from the Michael addition of ethylamine to dimethyl itaconate to form the diester precursor, followed by a base-mediated intramolecular Dieckmann condensation.
Step 1: Synthesis of Dimethyl 2-(ethylamino)pentanedioate (Precursor)
EtNH₂ + Dimethyl Itaconate → Dimethyl 2-(ethylamino)pentanedioate
Step 2: Synthesis of this compound
Dimethyl 2-(ethylamino)pentanedioate --(Base)--> this compound
Mechanism of Dieckmann Condensation
The mechanism proceeds via the formation of an enolate ion which subsequently attacks the second ester group in an intramolecular fashion.[3][4]
-
Deprotonation: A strong base (e.g., sodium methoxide) abstracts an acidic α-proton from one of the ester groups to form a carbanion (enolate).
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating the methoxide leaving group to form the cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The resulting β-keto ester is highly acidic and is deprotonated by the methoxide base. This acid-base reaction is thermodynamically favorable and drives the reaction to completion.
-
Acidic Workup: A final workup with a mild acid quenches the reaction and protonates the enolate to yield the final product.
Caption: Mechanism of the base-catalyzed Dieckmann condensation.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethylamine (70% in H₂O) | Reagent | Sigma-Aldrich |
| Dimethyl itaconate | 99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Fisher Scientific |
| Sodium Methoxide (NaOMe) | 95% | Acros Organics |
| Diethyl Ether (Et₂O) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | conc. 37% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |
| Round-bottom flasks | --- | --- |
| Magnetic stirrer & stir bars | --- | --- |
| Reflux condenser | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Millipore |
Step-by-Step Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Procedure
PART A: Synthesis of Dimethyl 2-(ethylamino)pentanedioate (Precursor)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl itaconate (15.8 g, 0.1 mol) and methanol (50 mL).
-
Amine Addition: Cool the flask in an ice-water bath. Slowly add ethylamine (70% in water, ~7.2 mL, ~0.11 mol) dropwise over 20 minutes.
-
Causality Note: The reaction is exothermic; slow, cooled addition prevents runaway reactions and minimizes side-product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the dimethyl itaconate spot has disappeared.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add 100 mL of diethyl ether and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product, a pale yellow oil, can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step. Expect a yield of 85-95%.
-
PART B: Intramolecular Dieckmann Condensation
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous toluene (200 mL).
-
Base Addition: Carefully add sodium methoxide (5.94 g, 0.11 mol) to the toluene.
-
Safety Note: Sodium methoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Substrate Addition: Heat the suspension to reflux (approx. 110 °C). Add the crude dimethyl 2-(ethylamino)pentanedioate (20.3 g, 0.1 mol) dissolved in 50 mL of anhydrous toluene dropwise over 1 hour.
-
Causality Note: Refluxing ensures sufficient energy to overcome the activation barrier for cyclization. Slow addition maintains a low concentration of the diester, favoring intramolecular cyclization over intermolecular polymerization.[3]
-
-
Reaction: Maintain the reflux for 4 hours after the addition is complete. The reaction mixture will become a thick, yellowish slurry. Monitor completion by TLC (1:1 Hexanes:EtOAc).
-
Quenching & Workup:
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl (aq) until the pH is ~5-6. Vigorous gas evolution (from any unreacted base) and dissolution of the solid will occur.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil should be purified by silica gel column chromatography using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to afford this compound as a clear to pale yellow oil. Expect a yield of 70-80%.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result for this compound |
| Molecular Formula | C₈H₁₃NO₃[5] |
| Molecular Weight | 171.19 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.15-4.05 (m, 1H), 3.75 (s, 3H), 3.50-3.30 (m, 2H), 2.80-2.60 (m, 2H), 2.50-2.35 (m, 2H), 1.15 (t, J=7.2 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 174.5, 171.0, 52.5, 50.0, 40.0, 38.0, 35.0, 12.5. |
| IR (Neat, cm⁻¹) | ν: 2980, 1745 (C=O, ester), 1690 (C=O, lactam), 1210 (C-O). |
| Mass Spec (ESI+) | m/z: 172.0968 [M+H]⁺. |
Troubleshooting & Field Insights
-
Low Yield in Step B: Incomplete cyclization may be due to wet reagents or solvent. Ensure all glassware is flame-dried and solvents are anhydrous. The activity of the base is critical; use freshly opened sodium methoxide.
-
Polymerization: If the diester is added too quickly to the hot base solution, intermolecular reactions can compete with the desired intramolecular cyclization. Maintain a slow, steady addition rate.
-
Hydrolysis of Ester: During the acidic workup, prolonged exposure to strong acid or elevated temperatures can lead to hydrolysis of the methyl ester. Perform the quench at 0 °C and proceed promptly with extraction.
Conclusion
This application note details a reliable and well-characterized protocol for the synthesis of this compound. By employing a classic Dieckmann condensation, this versatile intermediate can be produced in good yield. The provided mechanistic insights and procedural details are intended to empower researchers to successfully replicate and adapt this synthesis for applications in drug discovery and development.
References
The Pyrrolidine Scaffold in Oncology: A Researcher's Guide to Evaluating Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful domain. Among these, the pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products and synthetic accessibility has established it as a versatile scaffold for developing new therapeutics.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor for achieving target selectivity and favorable pharmacological profiles.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of a specific pyrrolidine derivative: Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. While direct anticancer activity for this specific molecule is not yet extensively documented, its structural similarity to other biologically active 5-oxopyrrolidine derivatives warrants a thorough investigation.[3][4][5]
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C8H13NO3 | PubChem[6] |
| Molecular Weight | 171.19 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Structure | CCN1CC(CC1=O)C(=O)OC | PubChem[6] |
Application Notes: A Strategic Approach to Anticancer Evaluation
The decision to evaluate this compound as a potential anticancer agent is predicated on the established bioactivity of the broader 5-oxopyrrolidine class. Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant in vitro anticancer activity against various cancer cell lines, including human lung adenocarcinoma (A549).[3][4][5] This provides a strong rationale for a systematic investigation of the title compound.
A logical and efficient workflow is paramount in the early stages of drug discovery. The following experimental pipeline is proposed to comprehensively assess the anticancer properties of this compound, progressing from broad cytotoxicity screening to more detailed mechanistic studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the in vitro assessment of a novel compound's anticancer activity. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) in all experiments to ensure data validity.[7]
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes convert the yellow MTT to purple formazan crystals.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined from the dose-response curve.[7][8]
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[7]
Protocol 3: Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest. This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the DNA content by flow cytometry.[9]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[9]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the cells with PBS and treat with RNase A. Stain the cells with PI solution.[9]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Data Interpretation and Presentation
Clear and concise data presentation is essential for communicating research findings. Quantitative data from cytotoxicity assays should be summarized to show the IC50 values.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |
Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.
Elucidating the Molecular Target
Should this compound demonstrate significant anticancer activity, the next critical step is to identify its molecular target(s). Several methods can be employed for this purpose:
-
Affinity-based pull-down: The compound is immobilized on a resin or tagged (e.g., with biotin) and used as a "bait" to capture its binding partners from cell lysates.[10]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[10]
Conclusion
The pyrrolidine scaffold represents a privileged structure in the design of novel anticancer agents. This compound, as a member of this class, is a compound of interest for anticancer drug discovery. The application notes and detailed protocols provided in this guide offer a robust framework for its systematic evaluation. Through a phased approach of cytotoxicity screening, mechanism of action studies, and target identification, researchers can effectively determine the therapeutic potential of this and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antimicrobial Potential of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance is a silent pandemic, creating an urgent and escalating global health crisis. In 2019 alone, over 1.2 million deaths were directly attributable to antibiotic-resistant bacterial infections, underscoring the diminishing efficacy of our current antimicrobial arsenal[1][2]. This reality has catalyzed the search for novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, pyrrolidine derivatives have emerged as a focal point for researchers.[1][2][3] The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, derivatives of 5-oxopyrrolidine have demonstrated encouraging antimicrobial activities, including against challenging multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel class of these compounds: Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate derivatives . We will outline detailed protocols for assessing their antimicrobial efficacy, from initial screening to preliminary mechanism of action studies. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway for advancing promising candidates.
Part 1: Synthesis and Characterization of Lead Compounds
The journey of antimicrobial discovery begins with the synthesis of high-purity lead compounds. While various synthetic routes to 5-oxopyrrolidine-3-carboxylic acid derivatives exist, a common approach involves the reaction of itaconic acid with a primary amine, followed by esterification and subsequent modifications.[8][9][10]
A general synthetic pathway for this compound and its derivatives is proposed below.
Protocol 1: Synthesis of this compound
Causality: This two-step protocol first creates the core pyrrolidone ring structure through a Michael addition/amidation cascade, followed by a standard esterification to yield the target compound. Methanol serves as both the solvent and reactant in the esterification step, catalyzed by a strong acid like sulfuric acid.
Step-by-Step Methodology:
-
Synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid:
-
In a round-bottom flask, dissolve itaconic acid (1 equivalent) in water.
-
Add ethylamine (1 equivalent) dropwise to the solution.
-
Reflux the mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with HCl to a pH of 2.
-
The resulting precipitate, 1-ethyl-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
-
-
Esterification to this compound:
-
Suspend the dried 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-18 hours, again monitoring by TLC.[10]
-
After cooling, neutralize the reaction mixture with a 5% aqueous solution of sodium carbonate until the pH is between 7 and 8.[8]
-
The crude product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
-
Characterization: The final compound and all intermediates should be thoroughly characterized using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[11]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The cornerstone of evaluating any new antimicrobial agent is determining its potency against a panel of clinically relevant microorganisms. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a fundamental measure of the compound's potency. The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds against various bacterial strains.[12][13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). This is a crucial distinction in the development of new antibiotics.
Step-by-Step Methodology:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation:
| Compound Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Example 1 | S. aureus ATCC 29213 | 8 | 16 | 2 (Bactericidal) |
| Example 2 | E. coli ATCC 25922 | 32 | >128 | >4 (Bacteriostatic) |
| Cefuroxime (Control) | S. aureus ATCC 29213 | 7.8 | 15.6 | 2 (Bactericidal) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 3: Exploring the Impact on Bacterial Biofilms
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Evaluating a new compound's ability to disrupt established biofilms is a critical step in assessing its potential clinical utility.[14][15]
Protocol 4: Biofilm Disruption Assay
Causality: This protocol assesses the ability of the compound to eradicate pre-formed biofilms, a more challenging and clinically relevant scenario than preventing biofilm formation.
Step-by-Step Methodology:
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Add 200 µL of the culture to the wells of a 96-well flat-bottomed plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Compound Treatment:
-
Gently remove the planktonic (free-floating) bacteria and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh growth medium containing serial dilutions of the test compound to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS to remove the compound and dead cells.
-
Quantify the remaining viable biofilm using a metabolic assay (e.g., XTT or resazurin) or by crystal violet staining to measure total biofilm mass.
-
Visualization of Experimental Workflow:
Caption: Workflow for the biofilm disruption assay.
Part 4: Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development. The following are initial steps to elucidate the mechanism of action.
Potential Mechanisms of Pyrrolidine Derivatives
While the exact mechanism for this compound is yet to be determined, related compounds have been shown to act through various means. Some pyrrolidine-2,3-diones have been reported to inhibit PBP3 in P. aeruginosa, suggesting cell wall synthesis as a potential target.[14] Other pyrrolidine derivatives may act as metal ionophores, disrupting essential metal ion homeostasis within the bacterial cell. For example, pyrrolidine dithiocarbamate's antibacterial activity is enhanced by zinc and is thought to facilitate the entry of zinc ions into bacterial cells.[12][13]
Visualization of Potential Mechanisms:
Caption: Potential antimicrobial mechanisms of action for pyrrolidine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 11. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Compounds Derived from Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery
The pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, including many with potent anti-inflammatory properties.[1] Its conformational flexibility and capacity for stereospecific functionalization allow for precise interaction with biological targets. While the specific compound, Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, is a novel starting point, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been explored for various therapeutic applications, including anti-inflammatory activity.[2][3] This document provides a comprehensive, multi-tiered framework for the synthesis, screening, and mechanistic evaluation of novel derivatives of this core structure, designed to identify and validate promising anti-inflammatory drug candidates.
Our approach is rooted in a logical progression from high-throughput in vitro screening to detailed mechanistic studies and finally to in vivo validation. We will focus on key pathways and mediators of inflammation, including the cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the pivotal NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated workflow for assessing novel chemical entities in the context of inflammation.
Section 1: Synthesis and Characterization of a Focused Derivative Library
The foundational step is the creation of a focused library of chemical analogs derived from this compound. The rationale is to explore the structure-activity relationship (SAR) by introducing chemical diversity at key positions. A primary strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of amide or hydrazide derivatives. This approach leverages well-established synthetic methodologies.[3][6]
Proposed Synthetic Workflow:
-
Saponification: The starting ester, this compound, is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled with a diverse panel of primary and secondary amines to generate a library of amide derivatives.
-
Hydrazide Formation: Alternatively, the methyl ester can be directly converted to the corresponding hydrazide by reacting with hydrazine hydrate in an alcoholic solvent.[6]
-
Hydrazone Synthesis: The hydrazide intermediate can be further reacted with various aromatic and heteroaromatic aldehydes to produce a series of hydrazone derivatives, a chemical class known for its anti-inflammatory potential.[7]
-
Characterization: All synthesized compounds must be rigorously purified (e.g., by column chromatography or recrystallization) and characterized to confirm their structure and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: The In Vitro Screening Cascade: From Enzymes to Cells
A tiered screening approach efficiently identifies promising compounds while minimizing resource expenditure. The cascade begins with cell-free enzymatic assays and progresses to more complex cell-based models of inflammation.
Primary Screen: Cyclooxygenase (COX-1 & COX-2) Enzyme Inhibition
Rationale: Cyclooxygenase enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[8] COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible at sites of inflammation.[8] Determining a compound's potency and selectivity for these isoforms is a critical first step. An ideal candidate would show potent inhibition of COX-2 with minimal activity against COX-1 to reduce the risk of gastrointestinal side effects.[9]
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Tris-HCl buffer (pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
-
-
Procedure:
-
Prepare serial dilutions of test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, heme, ADHP, and the COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately begin kinetic reading of fluorescence intensity at 590 nm (excitation at 535 nm) every minute for 10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate IC50 values by plotting percent inhibition against the logarithm of compound concentration and fitting the data to a four-parameter logistic curve.
-
Secondary Screen: Cellular Anti-inflammatory Activity
Rationale: Compounds that show promising activity in enzymatic assays must be evaluated in a more physiologically relevant context. The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation.[10] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[11]
Workflow: Evaluation in LPS-Stimulated Macrophages
Caption: Workflow for cell-based anti-inflammatory screening.
Protocol 2.2.1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the inhibitory effect of test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
-
Procedure:
-
Follow the cell culture and treatment workflow described above.
-
After the 24h LPS stimulation, carefully collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percent inhibition of NO production for each compound.
-
Protocol 2.2.2: Cell Viability Assay (MTT Assay)
-
Objective: To ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.
-
Procedure:
-
Use the cells remaining in the plate from the NO assay.
-
Carefully remove the remaining supernatant and wash the cells with 100 µL of PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control. Compounds exhibiting significant cytotoxicity (>20% cell death) at concentrations that inhibit NO should be flagged.
-
Section 3: Mechanistic Elucidation via Signaling Pathway Analysis
For compounds demonstrating potent and non-toxic anti-inflammatory activity, the next step is to investigate their mechanism of action. The NF-κB and MAPK pathways are primary signaling hubs that control the expression of pro-inflammatory genes, including iNOS (the enzyme that produces NO) and cytokines.[13][14]
Rationale: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to initiate gene transcription.[15] The MAPK family (p38, JNK, and ERK) is also activated by phosphorylation and plays a crucial role in regulating inflammatory responses.[16] By measuring the phosphorylation status of key proteins in these pathways, we can determine if the test compounds exert their effects by targeting these upstream signaling events.
Caption: Key nodes in the LPS-induced inflammatory signaling pathways.
Protocol 3.1: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Objective: To determine if test compounds inhibit the LPS-induced phosphorylation of IκBα and p38 MAPK.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the test compound at an effective concentration (e.g., its IC50 from the NO assay) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes), as phosphorylation events are rapid.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated-IκBα (p-IκBα), total IκBα, phosphorylated-p38 (p-p38), total p38, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.
-
Section 4: In Vivo Validation of Anti-inflammatory Efficacy
Rationale: In vivo testing is the definitive step to confirm the therapeutic potential of a lead compound. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[17] The injection of carrageenan, a polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2, making it highly relevant for compounds identified in the in vitro screens.[18][19]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the ability of a lead compound to reduce acute inflammation in an animal model.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, positive control, or test compound by oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Calculate the increase in paw volume (Vₜ - V₀) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group, typically at the 3-hour or 4-hour time point, using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Section 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis. Data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD).
Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | Cell Viability at 100 µM (%) |
|---|---|---|---|---|---|
| Lead-001 | >100 | 1.5 ± 0.2 | >66 | 5.2 ± 0.6 | 95 ± 4 |
| Lead-002 | 25.3 ± 3.1 | 2.1 ± 0.3 | 12.0 | 8.9 ± 1.1 | 92 ± 5 |
| Celecoxib | 15.2 ± 1.8 | 0.05 ± 0.01 | 304 | 10.5 ± 1.3 | 98 ± 2 |
| Indomethacin | 0.1 ± 0.02 | 1.2 ± 0.15 | 0.08 | 22.4 ± 2.5 | 96 ± 3 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05* | 55.3 |
| Lead-001 | 10 | 0.65 ± 0.06 | 23.5 |
| Lead-001 | 30 | 0.45 ± 0.04* | 47.1 |
| Lead-001 | 100 | 0.35 ± 0.05* | 58.8 |
*p < 0.05 compared to Vehicle Control
Conclusion
This application guide outlines a systematic and robust methodology for the comprehensive evaluation of novel anti-inflammatory agents derived from this compound. By progressing from targeted enzymatic assays to cell-based functional screens, mechanistic pathway analysis, and finally to in vivo validation, researchers can efficiently identify lead candidates with desirable potency, selectivity, and therapeutic potential. This integrated approach, combining established protocols with clear rationale, provides the necessary framework to advance promising pyrrolidine derivatives toward further preclinical development.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. purformhealth.com [purformhealth.com]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for N-alkylation of 5-oxopyrrolidine-3-carboxylates
Application Note & Protocol
A Robust and Efficient Protocol for the N-Alkylation of 5-Oxopyrrolidine-3-carboxylates
Abstract
The 5-oxopyrrolidine, or pyroglutamate, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3][4][5] The functionalization of the ring nitrogen via N-alkylation provides a powerful vector for modulating the pharmacological properties of these molecules, including potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed, field-proven experimental procedure for the efficient N-alkylation of 5-oxopyrrolidine-3-carboxylate esters. We delve into the underlying chemical principles, offer a step-by-step protocol optimized for high yield and purity, and provide expert insights for troubleshooting and characterization, ensuring reliable and reproducible results for researchers in drug discovery and synthetic chemistry.
Scientific Principles and Mechanistic Overview
The N-alkylation of a 5-oxopyrrolidine-3-carboxylate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This reaction is conceptually analogous to the well-established Williamson ether synthesis.[8][9][10][11] The core transformation involves three key steps:
-
Deprotonation: The lactam N-H proton is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate the nitrogen, generating a highly nucleophilic amide anion (a lactamate). The choice of a strong base is critical because the amide anion is in resonance with the adjacent carbonyl, which reduces its nucleophilicity compared to an alkoxide.
-
Nucleophilic Attack: The resulting lactamate anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group, like a tosylate).[10][12]
-
Displacement: In a concerted step, the nucleophile attacks the carbon center, displacing the halide leaving group and forming the new C-N bond.[6][8]
To favor the desired SN2 pathway and maximize yield, primary alkyl halides are the preferred alkylating agents. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[9][10][13] The reaction is best performed under anhydrous conditions in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile.[7][13]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the purified, characterized product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. francis-press.com [francis-press.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
The Role of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate in Modern Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have emerged as a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereocenters.[1] Among these, derivatives of pyroglutamic acid, a readily available chiral building block derived from glutamic acid, have garnered significant attention due to their rigid cyclic structure and versatile functional handles.[2] This guide provides an in-depth exploration of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate , a promising yet under-documented chiral auxiliary, for researchers, scientists, and drug development professionals. We will delve into its application in key asymmetric transformations, providing not only detailed protocols but also the underlying mechanistic principles that govern its stereodirecting influence.
The Pyroglutamate Scaffold: A Privileged Chiral Auxiliary
The efficacy of this compound as a chiral auxiliary is rooted in the inherent structural features of the pyroglutamate framework. The rigid five-membered lactam ring restricts conformational flexibility, which is crucial for creating a well-defined steric environment. This rigidity, coupled with the stereocenter at the C5 position (derived from natural L-glutamic acid), allows for effective facial discrimination of an enolate intermediate. The N-ethyl group further enhances this steric bias, influencing the trajectory of incoming electrophiles.
Synthesis of this compound
A reliable supply of the chiral auxiliary is the first step in its application. The title compound can be synthesized from commercially available methyl 5-oxopyrrolidine-3-carboxylate through N-alkylation.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 5-oxopyrrolidine-3-carboxylate
-
Iodoethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 5-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Application in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of this compound allows for the diastereoselective alkylation of the C3 position via a chiral enolate intermediate.
Mechanistic Rationale
The stereochemical outcome of the alkylation is dictated by the formation of a rigid, chelated enolate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is believed to coordinate to both the enolate oxygen and the lactam carbonyl oxygen. This chelation, in conjunction with the steric hindrance provided by the N-ethyl group, effectively blocks one face of the enolate. Consequently, the electrophile (alkyl halide) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in excess.[3]
Figure 1: Asymmetric alkylation workflow.
Protocol 2: Diastereoselective Alkylation of this compound
This protocol is adapted from general procedures for the alkylation of pyroglutamate derivatives.[4][5]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions and purification
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
| Electrophile | Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | THF | LDA | -78 | 85-95 | >95:5 |
| Methyl Iodide | THF | LDA | -78 | 80-90 | >90:10 |
| Allyl Bromide | THF | LDA | -78 | 82-92 | >92:8 |
| Table 1: Representative data for asymmetric alkylation based on analogous systems. |
Application in Asymmetric Michael Addition
The chiral enolate derived from this compound can also participate in diastereoselective Michael additions, a powerful method for constructing 1,5-dicarbonyl compounds and their derivatives.
Mechanistic Considerations
Similar to alkylation, the stereochemical outcome of the Michael addition is governed by the facial bias of the chelated lithium enolate. The enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) from the less sterically encumbered face. The geometry of the Michael acceptor and the reaction conditions can also influence the diastereoselectivity.[4][6]
References
- 1. [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Core Synthesis Pathway: The Dieckmann Condensation
The most reliable and widely employed method for synthesizing the 5-oxopyrrolidine (also known as pyroglutamate) ring system is the intramolecular Dieckmann condensation.[1][2][3] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[4][5][6] For our target molecule, the synthesis starts with the preparation of a suitable N-substituted amino diester, which then undergoes cyclization.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target molecule.
Mechanism Insight
The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[5][7] The key steps are:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group in the same molecule. This forms a five-membered ring, a favored process due to steric and entropic factors.[2][3]
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., methoxide or ethoxide).
-
Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base removes this proton in a thermodynamically favorable acid-base reaction, which drives the equilibrium towards the product.[3][7]
-
Acidic Workup: A final acidic quench protonates the enolate to yield the neutral β-keto ester product.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues.
Q1: My yield is consistently low (< 40%). What are the most likely causes and how can I fix it?
A1: Low yield is the most common issue and can stem from several factors. A systematic approach is best for diagnosis.
Caption: Decision tree for troubleshooting low reaction yield.
-
Potential Cause 1: Ineffective Base or Non-Anhydrous Conditions. The base (e.g., sodium methoxide, sodium hydride) is extremely sensitive to moisture. Using old reagents or failing to use anhydrous solvents (like THF or Toluene) can quench the base, halting the reaction.
-
Solution: Always use freshly opened, high-purity base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation).
-
-
Potential Cause 2: Intermolecular Condensation. If the concentration of the starting diester is too high, or if the base is added too quickly, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymer-like byproducts.
-
Solution: Employ high-dilution conditions. Add the diester solution slowly via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
Potential Cause 3: Reverse Claisen Reaction. The Dieckmann condensation is an equilibrium process. If the final product, the β-keto ester, is not deprotonated by the base, the reaction can revert to the starting materials.[6]
-
Solution: Use at least one full equivalent of a strong, non-nucleophilic base. Using a base whose conjugate acid has a high pKa ensures the final deprotonation step is irreversible, driving the reaction to completion.[7] Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are excellent choices.[4]
-
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?
A2: The most common impurities are unreacted starting material, diastereomers, and byproducts from side reactions.
-
Impurity 1: Starting Diester. Easily identified by running a co-spot TLC with your starting material. Its presence indicates an incomplete reaction (see Q1).
-
Impurity 2: Hydrolyzed Product. If the acidic workup is too harsh (e.g., high temperature, high acid concentration), the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is particularly relevant for β-keto esters, which can undergo decarboxylation upon heating.[8]
-
Solution: Perform the acid quench at low temperatures (0 °C) using a mild acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl. Avoid prolonged exposure to acidic or basic conditions during workup.
-
-
Impurity 3: Epimerization. The product has a chiral center at the C3 position. Under basic conditions, the proton at this position can be abstracted, leading to epimerization and the formation of a diastereomeric mixture (cis/trans isomers), which can be difficult to separate.[9]
-
Solution: Minimize reaction time and use the lowest effective temperature. Sometimes, a specific solvent or base can influence the diastereomeric ratio. Purification via careful column chromatography with an optimized solvent system (e.g., ethyl acetate/hexanes) is often necessary.
-
Q3: The purification by column chromatography is not working well. The product seems to be sticking to the silica gel.
A3: β-keto esters are known to be somewhat acidic and can interact strongly with silica gel, leading to streaking and poor separation.
-
Solution 1: Deactivate the Silica. Pre-treat the silica gel with a small amount of triethylamine (e.g., 0.5-1% in your eluent system). This will neutralize the acidic sites on the silica surface, allowing the compound to elute more cleanly.
-
Solution 2: Alternative Purification. If chromatography remains problematic, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum. β-keto esters are often amenable to distillation, which can be an effective method for removing non-volatile impurities.[10]
Frequently Asked Questions (FAQs)
Q: Which base is optimal for this reaction? A: The choice of base is critical. A comparison is provided below.
| Base | Solvent | Temperature | Pros | Cons |
| NaH | Anhydrous THF, Toluene | 25-60 °C | Strong, non-nucleophilic, drives reaction to completion. | Heterogeneous, can be difficult to handle safely. |
| KOt-Bu | Anhydrous THF, t-BuOH | 0-25 °C | Strong, soluble, effective at lower temperatures. | Sterically bulky, can sometimes promote elimination side reactions. |
| NaOEt/NaOMe | Ethanol/Methanol | Reflux | Inexpensive, classic conditions. | Can lead to transesterification if ester groups don't match the alkoxide. Equilibrium may not fully favor products.[3] |
| LHMDS/LDA | Anhydrous THF | -78 to 0 °C | Very strong, non-nucleophilic, allows for kinetic control at low temps. | Expensive, requires strictly anhydrous and low-temperature conditions. |
For general high-yield synthesis, sodium hydride (NaH) in anhydrous THF is a robust and reliable choice.
Q: Can I use a different ester group, for example, an ethyl ester instead of a methyl ester? A: Yes. The synthesis is amenable to other alkyl esters (ethyl, benzyl, etc.). The choice may be dictated by the desired properties of the final molecule or to facilitate selective cleavage later in a synthetic sequence. Note that the choice of alkoxide base should match the ester to prevent transesterification (e.g., use sodium ethoxide with ethyl esters).[3]
Q: How do I confirm the structure of my final product? A: Standard characterization techniques are essential.
-
¹H NMR: Expect to see signals corresponding to the N-ethyl group, the methyl ester, and the three distinct protons on the pyrrolidine ring. The CH proton at C3 will typically appear as a multiplet.
-
¹³C NMR: Look for the characteristic signals of the two carbonyl carbons (one for the lactam amide, one for the ester) typically in the 170-175 ppm range, along with the aliphatic carbons.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. The expected monoisotopic mass for C₈H₁₃NO₃ is 171.09 g/mol .[11]
-
Infrared (IR) Spectroscopy: Look for strong C=O stretching frequencies for the lactam (around 1680 cm⁻¹) and the ester (around 1735 cm⁻¹).
Detailed Experimental Protocol
This protocol is a representative procedure for lab-scale synthesis.
Part 1: Synthesis of Diethyl 2-(ethylamino)succinate (Precursor)
-
To a round-bottom flask, add diethyl itaconate (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add ethylamine (1.1 eq, typically as a solution in THF or ethanol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the diethyl itaconate is consumed.
-
Remove the solvent under reduced pressure. The crude product is often used directly in the next step without further purification.
Part 2: Dieckmann Cyclization
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel.
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Reaction: Dissolve the crude Diethyl 2-(ethylamino)succinate (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the diester solution dropwise to the stirred NaH slurry over 30-60 minutes. The reaction is exothermic and may evolve hydrogen gas (ensure proper venting).
-
After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
References
- 1. researchgate.net [researchgate.net]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. aklectures.com [aklectures.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 11. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (CAS No. 156573-94-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Our goal is to equip you with the necessary knowledge to troubleshoot issues and achieve high purity for your downstream applications.
This compound is a key heterocyclic building block in organic synthesis.[1][2] Achieving high purity is critical, as residual starting materials, by-products, or solvents can interfere with subsequent reactions, affect biological assays, or compromise the integrity of the final active pharmaceutical ingredient (API). This guide covers the most common purification techniques: column chromatography, recrystallization, and vacuum distillation, presented in a practical question-and-answer format.
General Purification and Troubleshooting Workflow
A systematic approach is crucial for efficient purification. The initial purity assessment of the crude material dictates the most appropriate purification strategy.
Caption: General experimental workflow for purification and analysis.
Section 1: Troubleshooting Silica Gel Column Chromatography
Column chromatography is the most common method for purifying pyrrolidone derivatives from complex mixtures.[3][4] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Q1: My compound is not moving from the origin (Rf = 0) on the TLC plate, even in pure ethyl acetate. What should I do?
A1: An Rf value of 0 indicates that your compound is highly polar and adsorbs very strongly to the silica gel. Ethyl acetate alone may not be a sufficiently polar mobile phase to elute it.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent system. A common and effective choice is methanol. Start by adding 1-5% methanol to your ethyl acetate. For example, begin with a 99:1 (v/v) mixture of Ethyl Acetate:Methanol and gradually increase the methanol concentration.
-
Add an Acid or Base Modifier: If your compound has acidic or basic functional groups, its interaction with silica (which is slightly acidic) can cause strong adsorption and streaking.
-
For acidic compounds, add ~1% acetic acid to the mobile phase.
-
For basic compounds, add ~1% triethylamine to the mobile phase. This is crucial for nitrogen-containing heterocycles which can interact strongly with silica's acidic silanol groups.
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different adsorbent. Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar compounds, reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile) may be necessary.
Q2: My spots are streaking on the TLC plate and the separation on the column is poor. Why is this happening?
A2: Streaking is typically caused by sample overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase.
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure the sample spotted on the TLC plate is not too concentrated. A faint, clear spot is ideal. For the column, do not exceed the recommended loading capacity (typically 1-5% of the silica gel weight for good separation).
-
Ensure Complete Dissolution: The crude product must be fully dissolved in a minimum amount of solvent before loading onto the column. If it is not fully soluble in the mobile phase, use a slightly stronger solvent for dissolution (e.g., dichloromethane) before loading.
-
Use a Modifier: As mentioned in A1, adding a small amount of acetic acid or triethylamine can prevent streaking by neutralizing active sites on the silica gel and improving peak shape.
Step-by-Step Protocol: Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude product. Prepare a slurry of silica gel in your starting mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Determine the Eluent System: Using TLC, find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of solvent (ideally the mobile phase). Carefully apply the solution to the top of the silica bed.
-
Elute and Collect: Add the mobile phase and begin elution. Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
| Parameter | Recommendation for Pyrrolidone Derivatives | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity.[4] |
| Mobile Phase (Starting) | 20-50% Ethyl Acetate in Hexanes | Good starting point for esters and lactams. Adjust polarity based on TLC.[4][5] |
| Sample Load | 1-2% of silica weight (w/w) | Prevents column overloading and ensures high-resolution separation. |
| Rf Target | 0.2 - 0.4 | Provides the best balance between separation efficiency and elution time. |
Section 2: Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are thermally stable. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the solution.
Q3: My compound "oils out" instead of forming crystals when the solution cools. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The solute comes out of the solution as a liquid phase instead of a solid crystalline lattice.
Troubleshooting Steps:
-
Use a Lower-Boiling Solvent: Select a solvent or a co-solvent system with a lower boiling point.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the orderly formation of a crystal lattice.
-
Use a More Dilute Solution: Add more hot solvent to the mixture to ensure the compound does not come out of solution above its melting point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can act as nucleation sites. Alternatively, add a "seed crystal" of the pure compound.
Q4: No crystals form even after the solution has cooled completely. How can I induce crystallization?
A4: This indicates that the solution is not sufficiently supersaturated or that there is an energetic barrier to crystal nucleation.
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the flask or adding a seed crystal as described above.
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Use a Co-Solvent System: If a single solvent is not working, a binary solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. For this compound, a system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes could be effective.
References
- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Common side products in the synthesis of 5-oxopyrrolidine derivatives
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The 5-oxopyrrolidine (or pyroglutamate) core is a valuable scaffold in medicinal chemistry, and understanding its synthesis intricacies is key to successful outcomes. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Section 1: Thermal Cyclization of Glutamic Acid & Derivatives
The direct thermal cyclization of glutamic acid or its derivatives is a common method for preparing pyroglutamic acid. While seemingly straightforward, this reaction can be prone to side product formation, particularly when other amino acids or reactive species are present.
Question 1: I am attempting to synthesize pyroglutamic acid from glutamic acid via thermal cyclization, but I am observing significant formation of peptide byproducts. What is causing this and how can I minimize it?
Answer: The formation of peptide byproducts during the thermal cyclization of glutamic acid arises from intermolecular condensation reactions competing with the desired intramolecular cyclization. At elevated temperatures, the carboxylic acid and amine functionalities of adjacent glutamic acid molecules, or any other amino acids present, can react to form dipeptides, tripeptides, and even longer polymeric chains.[1]
The key to minimizing these side products lies in carefully controlling the reaction conditions to favor the intramolecular cyclization. The intramolecular reaction is kinetically favored under specific conditions, but higher temperatures and prolonged reaction times can promote intermolecular reactions.
Troubleshooting & Optimization:
-
Temperature Control: Maintain a precise temperature range of 130-140°C. Exceeding this range significantly increases the rate of intermolecular peptide bond formation. A controlled heating apparatus such as an oil bath is highly recommended.[2]
-
Reaction Time: Limit the reaction time to what is necessary for complete cyclization, typically around 2 hours.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to avoid unnecessarily long heating times.
-
Starting Material Purity: Ensure the glutamic acid starting material is of high purity and free from other amino acids. Contaminating amino acids will readily participate in peptide bond formation, leading to a complex mixture of byproducts.[1]
Experimental Protocol: Optimized Thermal Cyclization of L-Glutamic Acid
-
Place 100 g of L-glutamic acid in a pre-heated reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Heat the vessel in an oil bath maintained at 130-135°C.
-
Stir the solid material. As the temperature of the glutamic acid reaches approximately 95°C, it will begin to melt.
-
Continue heating and stirring. The mixture should become a clear, molten liquid at around 130°C.
-
Maintain the reaction at 130-135°C for 2 hours to allow for complete cyclization and dehydration.
-
After 2 hours, remove the heat source and allow the reaction to cool to below 100°C.
-
Carefully add 200 mL of deionized water to the reaction mixture while stirring to dissolve the resulting pyroglutamic acid.
-
Allow the solution to cool to room temperature, which will induce crystallization of the DL-pyroglutamic acid.
-
Collect the solid product by filtration and wash with a small amount of cold water. The mother liquor can be concentrated to yield a second crop of crystals.[3]
Section 2: Paal-Knorr Type Synthesis of Substituted 5-Oxopyrrolidines
The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles, including pyrroles and their derivatives like 5-oxopyrrolidines, from 1,4-dicarbonyl compounds and a primary amine. A common challenge in this synthesis is the competing formation of furan byproducts.
Question 2: I am performing a Paal-Knorr type reaction to synthesize a 5-oxopyrrolidine derivative and I am isolating a significant amount of a furan byproduct. How can I suppress this side reaction?
Answer: The formation of a furan byproduct is a classic side reaction in the Paal-Knorr synthesis and is primarily driven by the acidity of the reaction medium.[4] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan.[5] When an amine is present, it competes with this pathway to form the desired pyrrolidinone. The key to favoring the pyrrolidinone is to control the pH of the reaction.
Troubleshooting & Optimization:
-
pH Control: The reaction should be run under neutral or weakly acidic conditions. The use of strong acids or reaction conditions with a pH below 3 will strongly favor the formation of the furan byproduct.[4][6]
-
Catalyst Choice: If a catalyst is needed to accelerate the reaction, a weak acid such as acetic acid is recommended.[4] Milder Lewis acids can also be employed.[7]
-
Amine Stoichiometry: Using a slight excess of the primary amine can help to ensure that the concentration of the amine is sufficient to outcompete the intramolecular cyclization of the dicarbonyl compound.
Visualizing the Competing Pathways:
Caption: Competing pathways in Paal-Knorr synthesis.
Section 3: Reductive Amination of Levulinic Acid
The reductive amination of levulinic acid, a biomass-derived platform chemical, is an attractive route to N-substituted-5-methyl-2-pyrrolidones. A frequent issue encountered in this process is the over-reduction of the desired pyrrolidone to the corresponding pyrrolidine.
Question 3: My reductive amination of levulinic acid is producing a significant amount of the corresponding N-substituted-5-methylpyrrolidine, not the desired 5-oxopyrrolidine (pyrrolidone). How can I improve the selectivity for the lactam?
Answer: The formation of the pyrrolidine byproduct is due to the reduction of the amide carbonyl group of the initially formed pyrrolidone. The selectivity between the pyrrolidone and the pyrrolidine is highly dependent on the choice of catalyst and the reaction conditions.[8][9] Some catalysts are more active for amide reduction than others.
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity.
-
For Pyrrolidone (less reduction): Aluminum-based catalysts like AlCl₃ have been shown to be highly selective for the formation of pyrrolidones.[1][8] Iridium catalysts have also demonstrated high efficiency and selectivity for the synthesis of N-substituted 5-methyl-2-pyrrolidones.[10]
-
For Pyrrolidine (more reduction): Ruthenium-based catalysts such as RuCl₃ tend to favor the over-reduction to the pyrrolidine.[1][8]
-
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the pyrrolidone. For instance, with an AlCl₃ catalyst, the reaction can proceed efficiently at room temperature to yield the pyrrolidone selectively.[8]
-
Hydrogen Source: The choice of reducing agent can also influence the outcome. While H₂ gas is commonly used, transfer hydrogenation using a hydrogen donor like formic acid can sometimes offer better control.[11]
Comparative Catalyst Performance:
| Catalyst | Predominant Product | Reference |
| AlCl₃ | N-substituted-5-methyl-2-pyrrolidone | [8],[1] |
| Iridium Complex | N-substituted-5-methyl-2-pyrrolidone | [10] |
| RuCl₃ | N-substituted-5-methylpyrrolidine | [8],[1] |
| Pd/C | N-substituted-5-methyl-2-pyrrolidone | [12] |
Purification Strategy: Separation of Pyrrolidone and Pyrrolidine
If a mixture of the pyrrolidone and the more basic pyrrolidine is obtained, an acid-base extraction can be an effective purification method.
-
Dissolve the crude mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic pyrrolidine will be protonated and extracted into the aqueous phase as its hydrochloride salt.
-
The less basic pyrrolidone will remain in the organic phase.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified pyrrolidone.
-
The pyrrolidine can be recovered from the aqueous layer by basifying with a strong base (e.g., NaOH) and extracting with an organic solvent.[13]
Section 4: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient for generating molecular complexity in a single step and are often employed for the synthesis of highly substituted 5-oxopyrrolidine derivatives. A common challenge with MCRs that generate multiple stereocenters is controlling the diastereoselectivity.
Question 4: I am using a multicomponent reaction to synthesize a substituted 5-oxopyrrolidine, but I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?
Answer: Achieving high diastereoselectivity in multicomponent reactions that form multiple stereocenters can be challenging. The stereochemical outcome is often influenced by a subtle interplay of steric and electronic factors, as well as the reaction conditions. In some cases, the formation of an initial byproduct can rearrange to the desired product, and the conditions can influence this rearrangement.[14]
Troubleshooting & Optimization:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst can have a profound impact on the diastereoselectivity. For example, in the synthesis of substituted pyrrolidines from phenyldihydrofuran, N-tosyl imino ester, and a silane reagent, TiCl₄ was found to be an effective catalyst for promoting a highly diastereoselective reaction.[14][15] Experimenting with different Lewis acids and their loadings is a key optimization step.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometries and, consequently, the diastereoselectivity. In some MCRs, the addition of a coordinating solvent like acetonitrile (CH₃CN) can alter the reaction pathway and prevent the formation of certain byproducts or diastereomers.[14]
-
Temperature: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
Purification Strategy: Separation of Diastereomers
If a mixture of diastereomers is unavoidable, chromatographic separation is the most common purification method.
-
Flash Column Chromatography: Diastereomers have different physical properties and can often be separated by silica gel flash chromatography. Careful selection of the eluent system is crucial for achieving good separation.[16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For more challenging separations, RP-HPLC can provide higher resolution. C18 columns are commonly used for the purification of diastereomers.[18]
Visualizing a Diastereoselective MCR Pathway:
Caption: Favoring a single diastereomer through optimized reaction conditions.
References
- 1. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from Al… [ouci.dntb.gov.ua]
- 2. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 3. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and Efficient Iridium Catalyst for the Reductive Amination of Levulinic Acid into Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Asymmetric Multicomponent Reactions:â Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - Organic Letters - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. santaisci.com [santaisci.com]
Overcoming challenges in the scale-up of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate production
Welcome to the technical support center for the synthesis and scale-up of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles and field-proven insights to ensure your scale-up is successful, safe, and efficient.
The synthesis of this valuable pyrrolidinone intermediate is most commonly achieved via an intramolecular cyclization known as the Dieckmann condensation.[1][2][3] While robust at the gram scale, scaling this reaction introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide provides a structured approach to troubleshooting these issues.
Core Synthesis Pathway: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester.[4][5] In this case, a substituted diethyl succinate derivative undergoes cyclization to form the five-membered pyrrolidinone ring. The reaction mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group intramolecularly.
Caption: Mechanism of the Dieckmann Condensation for Pyrrolidinone Synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reaction, work-up, and purification phases of the scale-up process.
Question: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in thermodynamics and mixing.
-
Causality: The Dieckmann condensation is a reversible equilibrium reaction.[5] On a small scale, heat dissipates quickly. On a larger scale, poor heat transfer can lead to localized temperature increases, which can shift the equilibrium back towards the starting materials. Furthermore, the final deprotonation of the β-keto ester product by the base is the primary driving force for the reaction; inefficient mixing can prevent this from occurring uniformly.[5]
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. While sodium ethoxide is traditional, sterically hindered bases like potassium tert-butoxide (t-BuOK) or non-protic bases like sodium hydride (NaH) often give better results by minimizing side reactions.[1] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.
-
Controlled Reagent Addition: Add the diester precursor to the base suspension/solution slowly and at a controlled temperature. This prevents a large exotherm that could reverse the reaction or cause side reactions. Monitor the internal reactor temperature closely.
-
Solvent Choice: Use a solvent that is compatible with the base and reaction temperature. Polar aprotic solvents like THF or toluene are often preferred over alcohols when using bases like NaH.[1] Ensure the solvent is rigorously dried, as water will quench the base and inhibit the reaction.
-
Agitation Efficiency: Verify that the reactor's agitation is sufficient to keep the base (especially solids like NaH) suspended and ensure good mixing. Poor mixing can create "hot spots" and concentration gradients, leading to inconsistent results and by-product formation.
-
Question: I'm observing the formation of significant by-products, including a higher molecular weight species. What is happening?
Answer: You are likely encountering intermolecular condensation, a competing reaction pathway.
-
Causality: The enolate intermediate can react with another molecule of the diester precursor (intermolecular Claisen condensation) instead of cyclizing (intramolecular Dieckmann condensation). This is particularly problematic at high concentrations.
-
Troubleshooting Steps:
-
High Dilution Principle: The intramolecular reaction is kinetically favored at lower concentrations. As you scale up, the volume of solvent should be scaled appropriately to maintain a concentration that favors cyclization. While this may seem counterintuitive for plant throughput, it is often necessary for yield and purity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can increase the selectivity for the intramolecular pathway.[1]
-
Purification of Starting Material: Ensure your diester precursor is pure. The presence of mono-ester impurities can lead to unwanted side reactions.
-
Question: The work-up is proving difficult. I'm getting a thick emulsion during the acid quench and extraction.
Answer: Emulsion formation is common when quenching reactions containing fine solids and salts. The work-up procedure needs to be optimized for the larger scale.
-
Causality: Quenching the reaction mixture (which contains the sodium or potassium salt of your product) with acid neutralizes the excess base and protonates the product enolate. This generates fine inorganic salts that, combined with the product and solvent, can stabilize emulsions.
-
Troubleshooting Steps:
-
Controlled Quench: Add the acid (e.g., dilute HCl or acetic acid) slowly to the cooled reaction mixture with vigorous stirring. A rapid quench can cause the salts to precipitate in a very fine, difficult-to-filter form.
-
Solvent Selection for Extraction: If using a solvent like THF which has some water miscibility, consider adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or toluene before or during the quench to improve phase separation.
-
Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, it may be beneficial to filter the entire quenched mixture through a pad of celite or diatomaceous earth to remove the precipitated inorganic salts before performing the liquid-liquid extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for scaling up this reaction?
A1: There is no single "best" base, as the optimal choice depends on safety infrastructure, cost, and solvent.
-
Sodium Hydride (NaH): Very effective and drives the reaction well. However, it is pyrophoric and requires careful handling under an inert atmosphere, especially at scale. It is typically used as a dispersion in mineral oil, which must be removed or accounted for.
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is highly soluble in THF. It is often easier to handle than NaH and very effective. It is moisture-sensitive.[1]
-
Sodium Ethoxide (NaOEt): The classic choice, but can lead to transesterification if the starting material is not also an ethyl ester. It is typically used in ethanol, which can complicate the reaction equilibrium.
Q2: How critical are anhydrous conditions?
A2: Absolutely critical. Water reacts exothermically with strong bases like NaH and t-BuOK, consuming them and reducing your effective stoichiometry. It can also hydrolyze the ester functional groups on both the starting material and the product, especially at elevated temperatures, leading to yield loss and purification difficulties. All solvents must be dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: What are the key analytical controls I should have in place?
A3:
-
In-Process Controls (IPCs): Use HPLC or GC to monitor the disappearance of the starting diester. This is crucial to determine reaction completion and avoid quenching the reaction prematurely.
-
Product Purity: Use HPLC/GC to determine the purity of the final product and identify any by-products.
-
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the isolated product. The formation of the β-keto ester can be confirmed by the presence of characteristic signals.[6]
Data Summary Tables
Table 1: Comparison of Base/Solvent Systems
| Base | Solvent | Typical Temp. (°C) | Relative Reaction Time | Key Considerations |
| NaH (60% disp.) | Toluene / THF | 25 - 65 | Moderate | Pyrophoric; requires inert atmosphere; mineral oil removal. |
| K t-BuOK | THF | 0 - 25 | Fast | Highly effective; moisture sensitive; easier to handle than NaH. |
| NaOEt | Ethanol | 50 - 80 | Slow-Moderate | Classic method; risk of transesterification; equilibrium control is key. |
Table 2: Common Impurities and Purification Strategies
| Impurity | Origin | Recommended Purification Method |
| Unreacted Diester | Incomplete reaction | Fractional vacuum distillation |
| Intermolecular Dimer | Side reaction | Fractional vacuum distillation (dimer is less volatile) |
| Hydrolyzed Acid | Water contamination | Aqueous wash with mild base (e.g., NaHCO₃) during work-up |
| Starting Alcohol (e.g., Ethanol) | Transesterification | Distillation |
Scale-Up Process Workflow
The following diagram outlines a typical workflow for the scale-up of the Dieckmann condensation, highlighting critical control points.
Caption: General workflow for the scale-up of this compound synthesis.
Reference Laboratory Protocol (100g Scale)
This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety procedures.
Reagents:
-
Diester Precursor: 1.0 mole
-
Potassium tert-butoxide (t-BuOK): 1.1 mole (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF): 2.0 L
-
2M Hydrochloric Acid (HCl): ~600 mL (for quench)
-
Methyl tert-butyl ether (MTBE): 1.0 L (for extraction)
-
Saturated Sodium Chloride (Brine): 500 mL
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry 5L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with anhydrous THF (1.5 L) and potassium tert-butoxide.
-
Initial Cooling: Cool the stirred suspension to 10°C.
-
Diester Addition: Dissolve the diester precursor in anhydrous THF (0.5 L) and add it to the addition funnel. Add the diester solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
Causality Note: Controlled addition is critical to manage the reaction exotherm and prevent runaway conditions.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours after the addition is complete. Take a sample for IPC analysis (HPLC/GC) to confirm the consumption of the starting material (>98%).
-
Quench: Cool the reactor to 0-5°C. Slowly and carefully add the 2M HCl solution via the addition funnel, maintaining the internal temperature below 20°C.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Add MTBE to improve phase separation.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of MTBE (2 x 250 mL).
-
Combine all organic layers and wash with water (250 mL) followed by brine (250 mL).
-
Causality Note: The brine wash helps remove residual water and break any minor emulsions.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude β-keto ester.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain the final, high-purity this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatization of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Introduction
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its core structure, a substituted pyrrolidone, is a privileged scaffold in medicinal chemistry.[2] The derivatization of this molecule, typically through reactions involving the active methylene group (the carbon atom between the two carbonyl groups), is a critical step in creating analogues with tailored properties.
As a β-keto ester, the α-hydrogen on the C3-carbon is acidic, making it amenable to deprotonation and subsequent reaction with electrophiles, most commonly alkylation.[3][4] However, optimizing these reactions can be challenging. Researchers frequently encounter issues such as low yields, competing side reactions (e.g., O-alkylation, hydrolysis, decarboxylation), and difficulties in product purification.[3][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization experiments and overcome common hurdles.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the alkylation of this compound is a common issue stemming from several factors. A systematic approach is essential for diagnosis.
Probable Causes & Solutions:
-
Incomplete Deprotonation (Enolate Formation): The reaction proceeds via an enolate intermediate. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophilic enolate will be low, leading to poor conversion.[6]
-
Solution: Switch to a stronger base. While milder bases like potassium carbonate (K₂CO₃) can be effective under certain conditions (e.g., with phase-transfer catalysis), stronger bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are often required for complete deprotonation.[7][8] Always use at least one full equivalent of the base. For dianion formation to target the γ-position, a combination of bases like NaH and n-butyllithium is necessary.[8]
-
-
Poor Electrophile Reactivity: The success of the Sₙ2 reaction depends on the electrophile.
-
Solution: Use a more reactive alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles, consider increasing the reaction temperature or using a solvent that promotes Sₙ2 reactions, such as DMF or DMSO.[4]
-
-
Suboptimal Reaction Temperature: Alkylation reactions are temperature-sensitive.
-
Solution: If using a very strong base like LDA, the enolate is typically formed at a low temperature (e.g., -78 °C) to prevent side reactions, followed by the addition of the electrophile and slow warming to room temperature. For bases like NaH or NaOEt, reactions are often run from 0 °C to reflux, depending on the electrophile's reactivity.[6] An initial temperature screen is recommended to find the optimal balance between reaction rate and side product formation.
-
-
Presence of Water: Protic contaminants like water will quench the enolate, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle hygroscopic bases (like NaH) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is often related to the reaction conditions and the inherent reactivity of the β-keto ester functional group.
Common Side Products & Mitigation Strategies:
-
O-Alkylation vs. C-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. The desired product comes from C-alkylation. O-alkylation is a common competing pathway.[5]
-
Cause: O-alkylation is favored by polar aprotic solvents (like DMSO, HMPA), which solvate the counter-ion (e.g., Na⁺) and leave a "naked" enolate. It is also more common with hard electrophiles.
-
Solution: To favor C-alkylation, use less polar solvents like THF or toluene. Using a base with a coordinating cation like Li⁺ (from LDA) can also promote C-alkylation.[5]
-
-
Dialkylation: The mono-alkylated product still has one acidic α-hydrogen, which can be deprotonated and react with a second molecule of the electrophile.
-
Cause: This occurs when using an excess of the alkylating agent or base, or if the mono-alkylated product's proton is of comparable acidity to the starting material.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base and precisely 1.0 equivalent of the alkylating agent. Add the alkylating agent slowly to the formed enolate solution to maintain a low instantaneous concentration.
-
-
Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which can then readily lose CO₂ upon heating to yield a ketone.[3]
-
Cause: This is often promoted by harsh basic (e.g., aqueous NaOH) or acidic conditions, especially at elevated temperatures.[9]
-
Solution: Ensure anhydrous conditions during the alkylation step. During the aqueous workup, use mild conditions. Wash with a saturated, cold solution of a weak acid (e.g., NH₄Cl) or bicarbonate rather than strong acids or bases if the product is sensitive. Avoid prolonged heating during purification.
-
| Parameter | Condition Favoring C-Alkylation (Desired) | Condition Favoring Side Reactions | Side Reaction |
| Solvent | THF, Toluene, Dioxane | DMSO, DMF, HMPA | O-Alkylation |
| Base | Strong, non-nucleophilic (NaH, LDA) | Excess base or alkoxides | Dialkylation, Hydrolysis |
| Temperature | Optimized for specific base/electrophile | Prolonged high heat | Decarboxylation |
| Workup | Mild, cold aqueous quench (e.g., sat. NH₄Cl) | Strong aqueous acid/base | Hydrolysis, Decarboxylation |
Table 1: Summary of conditions influencing C-alkylation versus common side reactions.
Frequently Asked Questions (FAQs)
Q: What are the most common derivatization reactions for this compound?
A: The most common derivatization is C-alkylation at the C3 position, as discussed above. This involves forming the enolate with a base and reacting it with an alkyl halide (R-X) to introduce an alkyl group. Other potential derivatizations, though less common for this specific scaffold, could include:
-
Acylation: Reacting the enolate with an acyl chloride or anhydride to introduce an acyl group.
-
Knoevenagel Condensation: Reaction with aldehydes or ketones, though this is more typical for malonic esters.[4]
-
Hydrolysis/Amidation of the Ester: The methyl ester can be hydrolyzed to the carboxylic acid or reacted with amines to form amides, providing another point for diversification.[10]
Q: How do I choose the right solvent for my reaction?
A: Solvent choice is critical and depends on the base being used.
-
For NaH: Tetrahydrofuran (THF) is the most common and effective choice. It is aprotic and has a good balance of polarity. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it can also increase the risk of O-alkylation.[4]
-
For Alkoxides (NaOEt, KOtBu): The corresponding alcohol (ethanol, t-butanol) is typically used. However, using a non-protic solvent like THF is also possible.
-
For LDA: THF is almost exclusively used, as it is required for the stability and reactivity of the LDA base, especially at low temperatures (-78 °C).
-
For K₂CO₃: A polar aprotic solvent like acetone or DMF is often used, sometimes with a phase-transfer catalyst to improve solubility and reactivity.[7][11]
Q: What are the best analytical techniques for monitoring reaction progress?
A:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically less polar product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can monitor the disappearance of the mass of the starting material (m/z for [M+H]⁺ = 172.09) and the appearance of the product's mass.[12][13] This is also excellent for detecting side products.
-
Gas Chromatography (GC): If the starting material and product are volatile and thermally stable, GC can be used. Derivatization may be necessary to improve volatility for GC analysis.[14]
Q: I'm having difficulty purifying my final product. Any suggestions?
A: Pyrrolidone derivatives can be polar and sometimes difficult to purify.
-
Silica Gel Chromatography: This is the standard method. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is usually effective. If the product is very polar, switching to a more polar system like Dichloromethane/Methanol might be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, yielding very pure material. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).[15]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Appendix: General Protocol for C-Alkylation
This is a representative protocol and may require optimization for specific electrophiles.
Caption: Step-by-step experimental workflow for a typical C-alkylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aklectures.com [aklectures.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. datapdf.com [datapdf.com]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of substituted pyrrolidines. The pyrrolidine ring is a vital structural motif found in numerous natural products, pharmaceuticals, and catalysts.[1][2][3] However, its synthesis is not always straightforward.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during synthesis, helping you troubleshoot and optimize your reactions effectively.
Part 1: Low Yield and Incomplete Reactions
This section addresses one of the most frequent issues in synthesis: failing to obtain the desired amount of product.
Q1: My reaction shows low conversion, with significant amounts of starting material remaining even after extended reaction times. What are the likely causes and solutions?
A1: Low conversion is a classic problem that can often be traced back to several key factors related to reactivity and reaction conditions.
-
Insufficient Activation of Reactants: Many pyrrolidine syntheses, such as the 1,3-dipolar cycloaddition of azomethine ylides, require the in situ generation of a reactive intermediate.[4][5] If the generation of this intermediate is slow or inefficient, the overall reaction will stall.
-
Causality: The formation of an azomethine ylide, for example, often involves the condensation of an α-amino acid with an aldehyde or ketone. This step can be sensitive to catalysts, temperature, and the removal of byproducts like water.
-
Troubleshooting Steps:
-
Catalyst Choice: For reactions involving imine/iminium formation, ensure you are using an appropriate catalyst. Weak acid catalysts like acetic acid can be effective.[6] For certain cycloadditions, Lewis acids or specific metal catalysts may be required to activate the dipolarophile.[4]
-
Temperature: Increase the reaction temperature in increments of 10-20 °C. While some reactions proceed at room temperature, many cyclizations require heating to overcome the activation energy barrier.
-
Azeotropic Removal of Water: If your reaction generates water (e.g., imine formation), using a Dean-Stark apparatus with a suitable solvent (like toluene) can drive the equilibrium towards the product.
-
-
-
Poor Solubility: If one of your starting materials has poor solubility in the chosen solvent, it cannot effectively participate in the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Consult solvent miscibility and polarity charts. Test a range of solvents with different dielectric constants. Sometimes a co-solvent system is necessary.
-
Phase-Transfer Catalysis: If you are working with a biphasic system, a phase-transfer catalyst can help shuttle the reactant from one phase to the other.
-
-
-
Decomposition of Reagents or Products: The desired product or a key intermediate might be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals. Look for the appearance of new, unexpected spots which may indicate decomposition.
-
Lower Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
-
Q2: My conversion is high, but the isolated yield of my substituted pyrrolidine is consistently low. What should I investigate?
A2: This scenario points towards issues with side reactions, product degradation during workup, or mechanical loss during purification.
-
Competing Reaction Pathways: The formation of undesired side products is a common culprit. For instance, in syntheses starting from 1,4-dicarbonyls, acidic conditions can favor the formation of a substituted pyrrole through dehydration and aromatization, rather than the desired pyrrolidine.[7]
-
Troubleshooting Steps:
-
Control pH: For reactions sensitive to acid, such as the Paal-Knorr synthesis, maintaining neutral or weakly acidic conditions is critical to prevent aromatization.[6]
-
Choice of Reagents: Ensure the purity of your starting materials. Impurities can sometimes catalyze side reactions.
-
-
-
Product Instability During Workup: Pyrrolidines, being basic amines, can be sensitive to the workup procedure.
-
Causality: Acidic washes intended to remove basic impurities can convert your product into a water-soluble salt, leading to its loss in the aqueous phase.
-
Troubleshooting Steps:
-
Careful Extraction: When performing an aqueous workup, be mindful of the pH. If you must wash with acid, ensure you re-basify the aqueous layer and re-extract with an organic solvent to recover any protonated product.
-
Solvent Choice for Extraction: Use an appropriate organic solvent for extraction. Dichloromethane (DCM) or chloroform are often effective for amines.[8]
-
-
-
Purification Challenges: Pyrrolidines can be challenging to purify via column chromatography due to their polarity.
-
Troubleshooting Steps:
-
Column Chromatography Optimization: Often, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can prevent streaking on silica gel. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
Alternative Methods: Consider distillation (if the product is thermally stable and volatile) or crystallization of a salt (e.g., hydrochloride or tosylate salt) as alternative purification methods.[9]
-
-
Part 2: Stereoselectivity Issues
Controlling the three-dimensional arrangement of atoms is crucial, especially in drug development.
Q3: My reaction is producing a mixture of diastereomers or the undesired stereoisomer. How can I improve stereocontrol?
A3: Achieving high stereoselectivity requires careful control over the transition state of the reaction. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for creating multiple stereocenters, and its stereochemical outcome is highly tunable.[1]
-
Understanding the Transition State: The stereochemistry of the cycloaddition is determined by the geometry of the dipole (the azomethine ylide) and the trajectory of its approach to the dipolarophile (the alkene). This leads to different possible transition states, often designated as exo and endo.[5][10]
-
Causality: Steric hindrance and electronic interactions between the substituents on the ylide and the dipolarophile will favor one transition state over the other. The endo approach is often favored due to secondary orbital interactions, but this is not always the case.
-
-
Strategies for Controlling Stereoselectivity:
-
Catalyst Selection: The choice of catalyst is paramount. Chiral Lewis acids or metal complexes can coordinate to the reactants, creating a chiral environment that forces the reaction to proceed through a specific, lower-energy transition state.[11]
-
Substrate Control: Attaching a chiral auxiliary to one of the starting materials can effectively direct the stereochemical outcome. The auxiliary is typically removed in a subsequent step.
-
Solvent Effects: The polarity of the solvent can influence the stability of the different transition states. It is often worthwhile to screen a variety of solvents.
-
Temperature: Lowering the reaction temperature generally increases selectivity, as it provides less thermal energy to overcome the barrier to the higher-energy transition state.
-
Table 1: Factors Influencing Diastereoselectivity in Pyrrolidine Synthesis
| Factor | Influence on Stereoselectivity | Example Application |
| Catalyst | Chiral catalysts create an asymmetric environment, favoring one stereochemical pathway. | Use of a chiral copper or silver catalyst in a 1,3-dipolar cycloaddition to favor a specific enantiomer.[1] |
| Solvent | Can stabilize or destabilize transition states, affecting the diastereomeric ratio. | Polar solvents may favor more polar transition states. |
| Temperature | Lower temperatures generally lead to higher selectivity by favoring the lowest energy pathway. | Running a reaction at -78 °C instead of room temperature. |
| Substrate | Steric bulk on the substrate or the presence of a chiral auxiliary can direct the approach of reactants. | Using a proline-derived starting material to introduce stereochemistry.[12] |
Part 3: Side Reactions and Purification
This section focuses on identifying and mitigating common impurities and purification hurdles.
Q4: I am observing a significant side product that appears to be a pyrrole. Why is this happening and how can I prevent it?
A4: The formation of a pyrrole from a reaction intended to produce a pyrrolidine is a classic example of an over-oxidation or elimination side reaction. This is particularly common in syntheses that proceed through a dihydropyrrole intermediate or when using 1,4-dicarbonyl compounds under acidic conditions (the Paal-Knorr synthesis).
-
Mechanism of Pyrrole Formation: The initial cyclization and dehydration of a 1,4-dicarbonyl with a primary amine forms an iminium intermediate. Under reductive conditions (e.g., using sodium triacetoxyborohydride), this is reduced to the desired pyrrolidine. However, in the presence of acid and the absence of a suitable reducing agent, this intermediate can undergo a second dehydration, leading to the aromatic pyrrole.[7]
Caption: Competing pathways in pyrrolidine vs. pyrrole synthesis.
-
Troubleshooting and Prevention:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions. Using strong mineral acids should be avoided.[6]
-
Choice of Reducing Agent: Use a mild reducing agent that is effective under neutral or slightly acidic conditions, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to detect the formation of the pyrrole byproduct early. If it begins to form, the conditions may need immediate adjustment.
-
Q5: My crude product is an inseparable mixture, and purification by column chromatography is difficult. What are some effective purification strategies for substituted pyrrolidines?
A5: The basic and polar nature of pyrrolidines makes them notoriously difficult to purify using standard silica gel chromatography. They often streak, co-elute with polar impurities, or remain on the column.
-
Strategies for Improved Chromatographic Purification:
-
Amine Deactivation: Pre-treating the silica gel with triethylamine or adding 0.5-2% triethylamine or ammonia to the eluent system can significantly improve peak shape and separation by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica for highly polar compounds.
-
Boc-Protection: Temporarily protecting the pyrrolidine nitrogen with a Boc (tert-butyloxycarbonyl) group can dramatically decrease its polarity, making it behave more like a "normal" organic molecule on silica gel. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).
-
-
Non-Chromatographic Purification Methods:
-
Acid-Base Extraction: This powerful technique can isolate your basic pyrrolidine from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). Your pyrrolidine will become protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH) to a high pH (>12).
-
Extract the deprotonated, neutral pyrrolidine back into an organic solvent.
-
Dry and evaporate the solvent to yield the purified product.
-
-
Crystallization/Salt Formation: If your pyrrolidine is a solid, recrystallization is an excellent option. If it is an oil, you can often form a crystalline salt (e.g., hydrochloride, tosylate, or oxalate) by treating it with the corresponding acid.[9] The salt can then be purified by recrystallization and, if needed, converted back to the free base.
-
Part 4: Key Experimental Protocol
This section provides a representative protocol for a common pyrrolidine synthesis.
Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol describes a three-component reaction between an α-amino acid, an aldehyde, and a dipolarophile to form a highly substituted pyrrolidine.
-
Objective: To synthesize a functionalized pyrrolidine with control over the relative stereochemistry.
-
Reaction: Isatin + Sarcosine (N-methylglycine) + (E)-Chalcone → Spirooxindole-pyrrolidine
Caption: General workflow for the cycloaddition reaction.
-
Materials:
-
Isatin (1.0 mmol, 1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 mmol, 1.2 eq)
-
(E)-Chalcone (1.0 mmol, 1.0 eq)
-
Methanol (15 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol) and (E)-chalcone (1.0 mmol).
-
Add methanol (15 mL) to the flask and stir to dissolve the solids.
-
Add sarcosine (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The disappearance of the starting materials and the appearance of a new, major product spot indicates the reaction is proceeding.
-
After the reaction is complete (as judged by TLC), remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath for 30 minutes.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any residual soluble impurities.
-
Dry the product under vacuum to obtain the purified spirooxindole-pyrrolidine.
-
Final Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity and diastereomeric ratio. The regioselectivity and stereochemistry of such compounds can be complex and often require advanced NMR techniques (COSY, HSQC) for full assignment.[11]
-
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the purification of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this valuable heterocyclic compound. As a key building block in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications.
This resource provides practical, field-tested advice rooted in scientific principles to help you navigate common purification challenges, from identifying and removing persistent impurities to optimizing your analytical methods for accurate purity assessment.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: Presence of Starting Materials in the Purified Product
Question: After purification by column chromatography, I still observe peaks corresponding to my starting materials, ethylamine and dimethyl itaconate, in the NMR/GC-MS of my final product. What is causing this and how can I remove them?
Probable Cause:
The most common synthetic route to this compound is the aza-Michael addition of ethylamine to dimethyl itaconate, followed by an intramolecular cyclization[1][2][3]. Incomplete reaction or the use of excess starting materials can lead to their presence in the crude product. Due to their relatively high polarity and volatility (in the case of ethylamine), they can sometimes co-elute with the product, especially if the chromatography conditions are not optimized.
Solution:
-
Aqueous Work-up: Before column chromatography, perform an aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic ethylamine into the aqueous phase. Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.
-
Solvent Removal: Ensure complete removal of residual ethylamine, which is volatile, by rotary evaporation. If it persists, co-evaporation with a higher boiling point solvent like toluene can be effective.
-
Chromatography Optimization:
-
Solvent System: Use a gradient elution for your column chromatography. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate. This will help in separating the less polar dimethyl itaconate from your more polar product.
-
TLC Analysis: Carefully monitor the separation on TLC to ensure baseline separation between your product and the starting materials before scaling up to a column.
-
Issue 2: An Unexpected Isomer is Detected as a Major Impurity
Question: My purified product shows a significant impurity with the same mass as my product, which I suspect is an isomer. What is this impurity and how can I prevent its formation?
Probable Cause:
During the aza-Michael addition, the starting material, dimethyl itaconate, can undergo base-catalyzed isomerization to the thermodynamically more stable but less reactive dimethyl mesaconate (the E-isomer) or dimethyl citraconate (the Z-isomer of dimethyl mesaconate)[4][5]. These isomers may not react or react much slower with ethylamine, leading to their presence as impurities in the final product.
Solution:
-
Control of Reaction Conditions:
-
Temperature: Perform the Michael addition at a lower temperature to minimize the rate of isomerization.
-
Base Catalyst: If a base catalyst is used, choose a milder base or use a stoichiometric amount of the amine nucleophile, which can also act as the base.
-
Reaction Time: Monitor the reaction closely and stop it once the consumption of dimethyl itaconate is complete to prevent prolonged exposure to conditions that favor isomerization.
-
-
Purification Strategy:
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective method for separating the isomers before or after the reaction.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC can be employed to separate these closely related isomers.
-
Issue 3: Broad or Tailing Peaks During Column Chromatography
Question: When I run a column to purify my product, I get very broad, tailing peaks, leading to poor separation and mixed fractions. What is happening and how can I improve the peak shape?
Probable Cause:
This compound is a β-keto ester. These compounds can exhibit keto-enol tautomerism. The presence of two rapidly interconverting tautomers on the acidic surface of silica gel can lead to peak broadening[6]. Additionally, the basic nitrogen of the pyrrolidone ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
Solution:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine. This will minimize the unwanted interactions and improve the peak shape[6].
-
Alternative Stationary Phase: If the issue persists, consider using a more inert stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.
-
Solvent System Modification: Adding a small amount of a more polar solvent, like methanol, to your eluent system can sometimes help to improve peak shape by competing for the active sites on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A1: The most direct and common synthesis is a cascade aza-Michael addition-cyclization reaction[1][2][3]. This involves the reaction of a primary amine, ethylamine, with an itaconate diester, typically dimethyl itaconate.
-
Diagram of the Synthetic Pathway and Potential Impurities:
Caption: Synthetic pathway and common impurities.
The primary expected impurities are:
-
Unreacted Dimethyl Itaconate and Ethylamine: Due to incomplete reaction or incorrect stoichiometry.
-
Michael Adduct Intermediate: The linear, uncyclized product of the initial Michael addition.
-
Isomers of Dimethyl Itaconate: Such as dimethyl mesaconate, which are less reactive[4][5].
Q2: What analytical techniques are best suited for purity assessment of this compound?
A2: A combination of techniques is recommended for a comprehensive purity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and thermally stable impurities. N-alkyl-2-pyrrolidones have been successfully analyzed by GC-MS, indicating its suitability for this compound class[7][8][9].
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is a powerful tool for analyzing this polar, non-volatile compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol containing a modifier like formic acid is a good starting point[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups such as the ester carbonyl, amide carbonyl, and the absence of starting material functional groups like the N-H of a primary amine.
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization can be a very effective purification method for this compound, especially for removing minor impurities after an initial purification by column chromatography. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. A good starting point for solvent screening would be a mixture of a polar solvent like ethyl acetate or isopropanol and a non-polar solvent like hexane or heptane.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Prepare a slurry of the silica gel in the initial, least polar eluent you plan to use. To mitigate peak tailing, add ~1% triethylamine to the eluent.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, impregnated silica to the top of your packed column.
-
Elution: Begin eluting with your starting solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate + 1% Triethylamine). Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Analysis: Combine the pure fractions as determined by TLC, and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient with 1% Triethylamine |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain |
Protocol 2: HPLC-MS Method for Purity Analysis
This method provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection (MS): Electrospray ionization in positive mode (ESI+). Monitor for the [M+H]⁺ ion (m/z 172.09).
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for purification.
References
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability issues of 5-oxopyrrolidine ring under different reaction conditions
Welcome to the technical support guide for managing the stability of the 5-oxopyrrolidine (pyroglutamate) ring system. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter this versatile yet sensitive scaffold in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, diagnose, and solve stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of 5-oxopyrrolidine-containing compounds.
Q1: What is the 5-oxopyrrolidine ring and why is its stability a concern?
The 5-oxopyrrolidine ring, also known as pyroglutamic acid (pGlu) or 5-oxoproline, is a five-membered lactam.[1] It is formed by the intramolecular cyclization of glutamic acid or glutamine, a common modification at the N-terminus of peptides and proteins.[1][2] Its stability is a critical concern because the lactam amide bond is susceptible to cleavage under various chemical conditions, which can lead to undesired side products, loss of biological activity, and complications in product purification and analysis.
Q2: Under what general conditions is the 5-oxopyrrolidine ring most unstable?
The ring is most vulnerable to hydrolytic cleavage under strong acidic or strong basic conditions. It can also be susceptible to certain reductive and oxidative conditions, and thermal stress can promote side reactions like decarboxylation.[3][4] The rate and extent of degradation are highly dependent on factors such as pH, temperature, reaction time, and the specific reagents used.
Q3: Is the ring stable under typical peptide synthesis conditions?
Generally, the pyroglutamate residue is stable under standard solid-phase peptide synthesis (SPPS) conditions. However, the high tendency of N-terminal glutamine and, to a lesser extent, glutamic acid to cyclize into pyroglutamic acid is a well-known side reaction in peptide chemistry.[5] This spontaneous cyclization can be problematic when a free N-terminus is required for subsequent sequencing or conjugation.[1]
Q4: How does pH affect the stability of the ring in aqueous solutions?
The stability is pH-dependent. Studies on N-terminal glutamic acid in antibodies have shown that pyroglutamic acid formation is minimal around pH 6.2, but increases at both more acidic (pH 4) and more basic (pH 8) conditions.[6][7][8] This indicates that both acid and base catalysis can promote ring opening or formation, depending on the starting material.
Q5: Can the 5-oxopyrrolidine ring be opened intentionally and selectively?
Yes, selective chemical cleavage is possible. For instance, mild hydrolysis with high concentrations of aqueous methanesulfonic acid (e.g., 70-90% MSA at 25°C) has been shown to selectively remove the pGlu residue from peptides, demonstrating that the pGlu-X peptide bond can be more susceptible to cleavage than other internal amide bonds.[9]
Troubleshooting Guide: Common Stability Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving the 5-oxopyrrolidine moiety.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Unexpected formation of glutamic acid or its derivatives in the final product. | Acid-Catalyzed Hydrolysis: The lactam ring was opened by strong acidic conditions (e.g., TFA cleavage, refluxing in dilute HCl).[5][10] | - Use milder acids or reduce the reaction temperature and time.- For deprotection, consider alternative strategies that do not require harsh acidic treatments.- Buffer the reaction medium to a less acidic pH if the protocol allows. |
| Formation of glutamic acid salts or other open-ring products after basic workup. | Base-Catalyzed Hydrolysis (Saponification): The lactam was cleaved by strong bases like NaOH or KOH, especially at elevated temperatures.[4][11] | - Use weaker bases (e.g., NaHCO₃, K₂CO₃) for neutralization or workup.- Perform basic steps at lower temperatures (0°C to room temperature).- Avoid prolonged exposure to highly alkaline conditions. |
| Product mixture contains proline or pyrrolidine derivatives instead of the expected 5-oxopyrrolidine. | Over-reduction of the Lactam: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene group. | - Use milder reducing agents that are selective for other functional groups (e.g., NaBH₄ for ketones/aldehydes if compatible).- If lactam reduction is unavoidable, protect other sensitive functional groups first. |
| Loss of the carboxylic acid group from the ring. | Thermal or Catalytic Decarboxylation: High temperatures (>250°C), particularly in the presence of catalysts like Pd/Al₂O₃, can cause decarboxylation to yield 2-pyrrolidone.[3] | - Avoid excessive heating. Keep reaction temperatures below 120°C unless decarboxylation is the desired outcome.- Be mindful of catalyst choice; some transition metals promote decarboxylation.[3] |
| Formation of N-acyliminium ion intermediates or subsequent products. | Oxidative Conditions or Strong Lewis Acids: Certain oxidizing agents or strong acids can facilitate the formation of a reactive N-acyliminium species, leading to unexpected side reactions. | - Choose mild and selective oxidizing agents.- When using Lewis acids, opt for less harsh options and control the stoichiometry carefully. |
Reaction Condition Workflows & Mechanisms
Understanding the mechanisms of degradation is key to preventing it. The following diagrams illustrate the key pathways for ring opening and a suggested workflow for experimental design.
Mechanism 1: Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to a tetrahedral intermediate that subsequently collapses to open the ring, yielding glutamic acid.
Caption: Mechanism of acid-catalyzed 5-oxopyrrolidine ring opening.
Mechanism 2: Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which, upon proton abstraction from the solvent, collapses to break the amide bond and form the glutamate salt.
Caption: Mechanism of base-catalyzed 5-oxopyrrolidine ring opening.
Experimental Design Workflow
To minimize stability issues, a systematic approach to planning your experiment is crucial. Use this workflow to select appropriate conditions.
Caption: Decision workflow for experiments with 5-oxopyrrolidine.
Key Experimental Protocols
Here are detailed, self-validating protocols for common procedures where the stability of the 5-oxopyrrolidine ring is a primary consideration.
Protocol 1: Preserving Ring Integrity During a Basic Reaction
Objective: To perform a reaction (e.g., alkylation at another site) on a 5-oxopyrrolidine-containing substrate under basic conditions while minimizing ring hydrolysis.
Methodology:
-
Reagent Selection: Choose a non-nucleophilic, mild base. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often suitable choices over stronger bases like NaOH or KOH.
-
Solvent Choice: Use an aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) to disfavor hydrolysis. Ensure the solvent is anhydrous.
-
Temperature Control: Set up the reaction in a flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0°C using an ice-water bath before adding reagents.
-
Procedure: a. Dissolve the 5-oxopyrrolidine substrate in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar). b. Add the base (e.g., 1.5 equivalents of K₂CO₃) portion-wise at 0°C. c. Add the second reagent (e.g., alkylating agent) dropwise, maintaining the temperature at 0°C. d. Allow the reaction to stir at 0°C or let it warm slowly to room temperature, depending on the required reactivity.
-
Monitoring (Self-Validation): a. At t=0 and regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture. b. Quench the aliquot with a drop of dilute aqueous NH₄Cl. c. Analyze the aliquot by Thin Layer Chromatography (TLC) or LC-MS. On the TLC plate, spot the starting material, the reaction mixture, and a co-spot. Look for the appearance of a new, more polar spot corresponding to the hydrolyzed product (glutamic acid derivative), which would indicate ring opening.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Controlled N-Terminal Deprotection via Selective Ring Opening
Objective: To selectively remove an N-terminal pyroglutamyl (pGlu) residue from a peptide to generate a free N-terminus for sequencing or further modification.[9]
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) aqueous solution of methanesulfonic acid (MSA). Caution: MSA is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Procedure: a. Dissolve the pyroglutamyl-peptide in the 70% aqueous MSA solution at a concentration of approximately 1-5 mg/mL. b. Incubate the solution at a controlled temperature of 25°C.
-
Monitoring (Self-Validation): a. The progress of the deprotection should be monitored carefully to avoid degradation of other acid-labile bonds within the peptide. b. At set time points (e.g., 2, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture. c. Neutralize the aliquot with a suitable base (e.g., a pyridine/HEPES buffer). d. Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS). e. Compare the chromatograms over time to track the disappearance of the starting pGlu-peptide and the appearance of the desired H-X-peptide product.[9]
-
Quenching and Purification: Once the optimal conversion is achieved (as determined by HPLC), the reaction should be quenched by dilution into a cold buffer at a neutral pH. The resulting solution can then be directly subjected to preparative RP-HPLC for purification of the target peptide.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 9. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Byproducts in Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate Synthesis
Welcome to the technical support center for the analytical challenges encountered during the synthesis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and quantification. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your synthesis.
Introduction: The Importance of Byproduct Profiling
The synthesis of this compound, a key building block in various pharmaceutical agents, often proceeds via an intramolecular Dieckmann condensation. While this is a powerful cyclization reaction, it is not without its challenges. The formation of byproducts can impact yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are crucial for detecting, identifying, and controlling these impurities to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH). This guide provides a structured approach to troubleshooting common analytical issues and answers frequently asked questions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the analysis of your reaction mixture or purified product.
Problem 1: An Unexpected Peak Appears in my HPLC Chromatogram.
Question: I'm analyzing my crude reaction mixture using reverse-phase HPLC and I see a significant peak that doesn't correspond to my starting materials or the desired product. How do I identify it?
Answer:
An unexpected peak can arise from several sources, including starting materials, intermediates, by-products, or degradation products. A systematic approach is key to its identification.
Step-by-Step Identification Protocol:
-
Review the Synthetic Route: The most likely impurities are structurally related to your starting materials and product. The synthesis of this compound likely involves the Dieckmann condensation of a diester precursor. Potential byproducts include:
-
Unreacted Starting Materials: Ensure you have accurately determined the retention times of your initial reagents.
-
Intermolecular Condensation Product: Instead of intramolecular cyclization, two molecules of the starting diester could react. This would result in a higher molecular weight byproduct.
-
Hydrolysis Products: The ester functionalities are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This could lead to the corresponding carboxylic acid.
-
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. Compare this to the molecular weights of potential byproducts.
-
Forced Degradation Studies: Intentionally degrade a sample of your pure product under various stress conditions (acid, base, heat, light, oxidation). This can help determine if the unknown peak is a degradation product.
-
Fraction Collection and NMR Spectroscopy: If the peak is significant, collect the fraction as it elutes from the HPLC. After removing the solvent, analyze the isolated compound by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). This will provide detailed structural information to definitively identify the unknown.
Problem 2: My GC-MS Analysis Shows Multiple Peaks with Similar Fragmentation Patterns.
Question: I'm using GC-MS to analyze for volatile impurities. I'm seeing several closely eluting peaks that have very similar mass spectra, making library matching difficult. How can I differentiate them?
Answer:
This is a common issue when dealing with isomers, which have the same molecular formula and thus the same molecular weight. In the context of this compound synthesis, you might be observing diastereomers or regioisomers.
Strategies for Isomer Differentiation:
-
Chromatographic Resolution:
-
Optimize GC Conditions: Adjust the temperature ramp rate. A slower ramp can often improve the separation of closely eluting isomers.
-
Change the GC Column: Use a column with a different stationary phase chemistry. A more polar column might provide better separation of polar isomers.
-
-
Mass Spectrometry Fragmentation Analysis:
-
While the overall patterns may be similar, carefully examine the relative abundances of key fragment ions. Subtle differences can sometimes provide clues to the structure. Common fragmentation pathways for pyrrolidinone derivatives involve cleavage of the ring and loss of substituents.
-
-
NMR Spectroscopy: If you can isolate the isomers (e.g., by preparative GC or HPLC), NMR is the most powerful tool for distinguishing them.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyrrolidine ring will be different for different stereoisomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help establish the connectivity and spatial relationships between atoms, which is crucial for differentiating regioisomers.
-
Problem 3: I'm Observing Poor Peak Shape (Tailing) in my HPLC Analysis.
Question: When analyzing my samples by HPLC, the peak for my main compound is tailing significantly. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by a variety of factors, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Solution |
| Secondary Interactions | The polar nature of the pyrrolidinone ring can lead to interactions with residual silanol groups on the silica-based stationary phase. | Use a column with end-capping to block these silanol groups. Alternatively, add a small amount of a competing base, like triethylamine, to the mobile phase. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For an amine-containing compound, a lower pH is generally better. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing poor peak shape. | Reduce the injection volume or dilute your sample. |
| Column Contamination | Buildup of strongly retained compounds on the column can lead to active sites that cause tailing. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: Based on the likely Dieckmann condensation synthesis route, you should be vigilant for:
-
Starting Diester: The linear precursor to the cyclized product.
-
Intermolecular Dimer: A product of two diester molecules condensing.
-
Hydrolysis Product: The carboxylic acid resulting from the hydrolysis of the methyl ester.
-
Decarboxylated Product: Loss of the carboxylate group under certain conditions.
Q2: Which analytical technique is best for routine purity analysis of my final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine purity analysis and quantification of known impurities in pharmaceutical manufacturing. It offers excellent resolution, sensitivity, and reproducibility.
Q3: When should I use GC-MS?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile impurities that may not be readily detectable by HPLC. This includes residual solvents and low molecular weight byproducts.
Q4: How can NMR spectroscopy be used in my analysis?
A4: NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Once an impurity has been isolated, ¹H and ¹³C NMR, along with 2D techniques, can provide an unambiguous identification of its chemical structure. It is also excellent for identifying and differentiating isomers.
Q5: What are the ICH guidelines and why are they important?
A5: The International Council for Harmonisation (ICH) provides guidelines on the levels of impurities that are acceptable in new drug substances and products. These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure the safety and efficacy of pharmaceuticals. Adhering to these guidelines is a regulatory requirement.
Experimental Workflows and Diagrams
Workflow for Unknown Impurity Identification
Caption: A decision tree for the systematic identification of an unknown impurity.
Analytical Techniques for Byproduct Analysis
Caption: The interplay of key analytical techniques in byproduct analysis.
Detailed Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Generic GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
Technical Support Center: Enhancing Regioselectivity for Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselective reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Introduction: The Challenge of Regioselectivity
This compound is a valuable substrate in organic synthesis. However, its structure presents a classic regioselectivity challenge. The molecule possesses two distinct sets of acidic α-protons: those at the C4 position (between the ketone and ester) and those at the C2 position (adjacent to the lactam nitrogen). Deprotonation at these sites generates two different enolates, leading to potential mixtures of C2- and C4-functionalized products. Mastering control over which enolate forms is paramount to achieving high yields of the desired regioisomer.
This guide will walk you through the fundamental principles of kinetic versus thermodynamic control and provide actionable protocols to steer your reactions toward the intended outcome.
Frequently Asked Questions (FAQs)
Q1: I'm performing an alkylation reaction and getting a mixture of C2 and C4 products. Why is this happening and how can I favor C4 alkylation?
This is the most common issue encountered with this substrate. The formation of two products stems from the generation of two possible enolates. The C4-enolate is the thermodynamic product , meaning it is the more stable of the two. To selectively form this enolate, you need to use conditions that allow the system to reach equilibrium.[1][2]
-
Causality: The protons at C4 are more acidic due to the dual electron-withdrawing effect of the ketone and the ester groups. The resulting enolate is highly stabilized by conjugation across the O=C-C=C-O system.
-
Solution: To favor the thermodynamic C4-enolate, use a relatively weak base that allows for reversible deprotonation. This establishes an equilibrium that will eventually favor the more stable C4 enolate.[3] Higher temperatures also promote this equilibration.
-
Recommended Conditions:
-
Base: Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu).
-
Solvent: A coordinating solvent like tetrahydrofuran (THF) or a polar protic solvent like ethanol (when using the corresponding alkoxide base).
-
Temperature: 0 °C to room temperature (25 °C).
-
-
Q2: How can I achieve selective functionalization at the C2 position?
Functionalization at the C2 position requires forming the kinetic enolate . This enolate is formed faster but is less stable than its C4 counterpart.[4] To trap this less stable intermediate, the reaction must be performed under irreversible conditions.
-
Causality: The C2 protons are less acidic but are often more sterically accessible. A strong, bulky base will deprotonate this position more rapidly.
-
Solution: Use a strong, sterically hindered, non-nucleophilic base at very low temperatures. These conditions ensure that the deprotonation is rapid and irreversible, effectively "locking" the anion at the C2 position before it can equilibrate to the more stable C4 enolate.[1][3]
-
Recommended Conditions:
-
Base: Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS).
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
-
Temperature: -78 °C (dry ice/acetone bath).
-
-
The diagram below illustrates the selective formation of kinetic and thermodynamic enolates.
References
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, a substituted γ-lactam, a scaffold of significant interest in medicinal chemistry.
While a publicly available, experimentally verified NMR spectrum for this specific molecule is not presently accessible, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to provide a robust, predicted spectral analysis. This predictive approach, grounded in extensive empirical data, serves as a powerful tool for researchers synthesizing or working with this compound. Furthermore, we will compare these predicted spectral characteristics with the experimentally determined NMR data of a structurally related alternative, N-acetylpyrrolidin-2-one, to highlight the nuanced effects of substituent changes on the magnetic environment of the nuclei.
The Subject of Our Analysis: this compound
The molecule at the heart of our discussion is a derivative of pyroglutamic acid, featuring an ethyl group on the lactam nitrogen and a methyl ester at the 3-position. Understanding the precise location and conformation of these groups is critical to understanding its potential biological activity.
Predicted NMR Spectral Data
The following tables present the predicted 1H and 13C NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and foundational NMR principles.[1] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted 1H NMR Data (in CDCl3, 400 MHz)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a | 1.15 | Triplet (t) | 3H | ~7.2 | Protons of the methyl group of the N-ethyl substituent, split by the adjacent methylene (CH2) group. |
| H-b | 3.35 | Quartet (q) | 2H | ~7.2 | Methylene protons of the N-ethyl group, adjacent to the nitrogen and split by the methyl (CH3) protons. Their proximity to the electronegative nitrogen results in a downfield shift. |
| H-c | 2.50 - 2.70 | Multiplet (m) | 2H | - | Methylene protons at the 4-position of the pyrrolidine ring. These protons are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the methine proton at the 3-position. |
| H-d | 3.50 | Multiplet (m) | 1H | - | Methine proton at the 3-position, deshielded by the adjacent ester group. It will show complex splitting due to coupling with the methylene protons at the 4-position. |
| H-e | 3.70 | Singlet (s) | 3H | - | Protons of the methyl ester group. As there are no adjacent protons, the signal appears as a singlet. |
| H-f | 3.40 - 3.60 | Multiplet (m) | 2H | - | Methylene protons at the 2-position of the pyrrolidine ring, adjacent to the lactam nitrogen. These protons are diastereotopic and will exhibit complex splitting. |
Predicted 13C NMR Data (in CDCl3, 100 MHz)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 14.5 | Carbon of the methyl group of the N-ethyl substituent. |
| C-2 | 40.0 | Methylene carbon of the N-ethyl group, attached to the nitrogen. |
| C-3 | 45.0 | Methylene carbon at the 4-position of the pyrrolidine ring. |
| C-4 | 48.0 | Methine carbon at the 3-position of the pyrrolidine ring, attached to the ester group. |
| C-5 | 52.5 | Methyl carbon of the ester group. |
| C-6 | 50.0 | Methylene carbon at the 2-position of the pyrrolidine ring, adjacent to the nitrogen. |
| C-7 | 172.0 | Carbonyl carbon of the ester group. |
| C-8 | 175.0 | Carbonyl carbon of the lactam. |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of this compound and similar compounds.
I. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration : Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference for chemical shifts (δ = 0.00 ppm).
II. NMR Spectrometer Parameters
The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
For 1H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : 12-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay ensures proper relaxation of all protons, leading to more accurate integration.
-
Number of Scans : 8-16 scans for a sample of this concentration should provide an adequate signal-to-noise ratio.
For 13C NMR Spectroscopy:
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width : 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds. Quaternary carbons, such as the carbonyls in this molecule, have longer relaxation times, so a sufficient delay is crucial for their detection.
-
Number of Scans : 256 to 1024 scans are typically required due to the low natural abundance of 13C.
III. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing : The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Integration : For 1H NMR, the area under each signal is integrated to determine the relative number of protons.
-
Peak Picking : The precise chemical shift of each peak is determined.
Visualizing the Analysis
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with labeled atoms and the general workflow for NMR analysis.
Caption: Structure of this compound with labeled protons and carbons.
Caption: A streamlined workflow for NMR analysis from sample preparation to structural elucidation.
Comparative Analysis: this compound vs. N-acetylpyrrolidin-2-one
To better understand the influence of the N-ethyl and 3-methyl-carboxylate groups, we will compare the predicted spectrum of our target molecule with the known experimental data for N-acetylpyrrolidin-2-one.
Experimental NMR Data for N-acetylpyrrolidin-2-one
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH3 | 2.47 | s |
| CH2 (next to N) | 3.82 | t |
| CH2 (next to C=O) | 2.52 | t |
| CH2 (middle) | 2.07 | p |
| Carbons | Chemical Shift (δ, ppm) |
| CH3 | 25.5 |
| CH2 (next to N) | 45.3 |
| CH2 (next to C=O) | 31.0 |
| CH2 (middle) | 18.0 |
| C=O (lactam) | 174.5 |
| C=O (acetyl) | 171.2 |
(Note: The specific literature source for this data should be cited here if available from a specific publication. The data presented is a representative example.)
Discussion of Spectral Differences
-
N-Substituent : The N-acetyl group in the reference compound is an electron-withdrawing group, which deshields the adjacent methylene protons (3.82 ppm). In our target molecule, the N-ethyl group is electron-donating relative to the acetyl group. This leads to a predicted upfield shift for the adjacent methylene protons (H-f, ~3.40-3.60 ppm) and the methylene protons of the ethyl group itself (H-b, ~3.35 ppm).
-
Ring Protons : The introduction of the methyl ester at the 3-position in our target molecule breaks the symmetry of the pyrrolidine ring that is present in N-acetylpyrrolidin-2-one. This results in more complex splitting patterns (multiplets) for the ring protons in our target molecule, as opposed to the simpler triplets and pentet observed for the reference compound. The methine proton (H-d) at the 3-position is significantly deshielded by the ester group.
-
13C Spectrum : The carbonyl carbon of the lactam in both compounds appears at a similar downfield position (~175 ppm). The presence of the second carbonyl group from the ester in our target molecule will appear at a similar chemical shift to the acetyl carbonyl in the reference compound. The key differences will be in the chemical shifts of the ring carbons, which are influenced by the different substituents.
This comparative analysis demonstrates how subtle changes in molecular structure can lead to significant and predictable changes in NMR spectra, reinforcing the power of this technique for structural verification.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Introduction:
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound incorporating a lactam (cyclic amide) and a methyl ester, functional groups that are pivotal in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is paramount in drug development and quality control, with mass spectrometry (MS) serving as a cornerstone analytical technique. Understanding the fragmentation pattern of a molecule under ionization is essential for its unambiguous identification, particularly in complex matrices.[3]
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. By dissecting the molecule's structure, we will compare and contrast the competing fragmentation channels, explaining the chemical principles that dictate the formation of the most abundant ions. This document is intended for researchers and drug development professionals who rely on mass spectrometry for the structural characterization of novel chemical entities.
Molecular Structure and Ionization
The first step in predicting a fragmentation pattern is to analyze the molecular structure and the likely sites of ionization. This compound (Molecular Formula: C8H13NO3, Monoisotopic Mass: 171.09 Da) contains several key features that will influence its fragmentation:[4]
-
Lactam Ring: A five-membered cyclic amide (pyrrolidinone). The nitrogen and carbonyl oxygen are potential sites for electron loss.
-
N-Ethyl Group: An ethyl substituent on the lactam nitrogen.
-
Methyl Ester Group: A -COOCH3 group at the 3-position of the ring.
Under electron ionization (EI), a high-energy electron bombards the molecule, ejecting an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 171.[5] This radical cation is energetically unstable and will undergo a series of fragmentation reactions to produce more stable daughter ions. The stability of the resulting fragment ions and neutral losses often dictates the most favorable pathways.[5][6]
Primary Fragmentation Pathways: A Comparative Analysis
The fragmentation of the molecular ion (m/z 171) is primarily driven by the functional groups. We will explore the most probable cleavage events, comparing their likelihood based on established chemical principles.
Pathway A: Cleavage of the N-Ethyl Substituent
The bond between the nitrogen and the ethyl group is a prime candidate for cleavage. This can occur in two main ways:
-
Loss of an Ethyl Radical (•C2H5): Alpha-cleavage at the nitrogen atom is a common fragmentation pathway for N-alkyl amides and amines.[7] This results in the loss of a 29 Da ethyl radical, leading to a stable, resonance-delocalized cation at m/z 142 . This is predicted to be a significant peak.
-
Loss of Ethene (C2H4): A McLafferty-type rearrangement can lead to the loss of a neutral ethene molecule (28 Da), involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen. This would produce a radical cation at m/z 143 . While possible, direct alpha-cleavage is often more favorable for N-ethyl groups.
dot
Caption: Pathway A: Fragmentation of the N-ethyl group.
Pathway B: Fragmentation of the Methyl Ester Group
The methyl ester functionality provides several distinct fragmentation routes. Cleavage of bonds adjacent to the carbonyl group is typical for esters.[7][8]
-
Loss of a Methoxy Radical (•OCH3): Cleavage of the O-CH3 bond is common, resulting in the loss of a methoxy radical (31 Da). This forms a stable acylium ion at m/z 140 . This is expected to be a prominent peak in the spectrum.
-
Loss of the Carbomethoxy Group (•COOCH3): Cleavage of the C-C bond between the pyrrolidinone ring and the ester group results in the loss of a carbomethoxy radical (59 Da). This would generate a fragment ion at m/z 112 .
-
Loss of Methanol (CH3OH): The distinctive loss of a neutral methanol molecule (32 Da) can occur, often following ring opening or rearrangement, which is a typical fragmentation for methyl esters.[9] This would produce an ion at m/z 139 .
dot
Caption: Pathway B: Fragmentation of the methyl ester group.
Pathway C: Ring Cleavage of the Pyrrolidinone Core
Cyclic structures can undergo complex fragmentation involving the cleavage of multiple bonds.[10] For the pyrrolidinone ring, cleavage is often initiated at the amide bond, which is a known weak point in amides under EI-MS and HRESI-MS conditions.[11][12]
-
Retro-Diels-Alder (RDA)-type Fission: While not a classic RDA reaction, a concerted cleavage of the ring can occur. A common fragmentation for pyrrolidinones involves the cleavage of the N1-C2 and C3-C4 bonds. This would lead to the expulsion of a neutral ethene molecule (C2H4, 28 Da) and the formation of a radical cation at m/z 143 .
-
Loss of CO: The carbonyl group of the lactam can be lost as carbon monoxide (28 Da). This cleavage often follows an initial ring-opening step. Loss of CO from the molecular ion would yield a fragment at m/z 143 .
These ring fragmentation pathways can be complex and often occur in concert with other fragmentation events, making them part of secondary fragmentation schemes.
Summary of Predicted Fragmentation and Comparative Data
The table below summarizes the most probable primary fragment ions for this compound. The expected relative abundance is a qualitative prediction based on the stability of the resulting ions and neutral fragments. Acylium ions and cations stabilized by nitrogen are generally very stable, leading to higher abundance peaks.
| m/z | Proposed Ion Structure | Neutral Loss | Mass Lost (Da) | Fragmentation Pathway | Expected Relative Abundance |
| 171 | [M]⁺• | - | 0 | Molecular Ion | Medium to Low |
| 142 | [M - C₂H₅]⁺ | •C₂H₅ | 29 | α-Cleavage at Nitrogen | High |
| 140 | [M - •OCH₃]⁺ | •OCH₃ | 31 | Ester Cleavage | High |
| 143 | [M - C₂H₄]⁺• | C₂H₄ | 28 | Rearrangement/Ring Fission | Medium |
| 112 | [M - •COOCH₃]⁺ | •COOCH₃ | 59 | Ester Cleavage | Medium |
| 139 | [M - CH₃OH]⁺• | CH₃OH | 32 | Loss of Methanol | Medium to Low |
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Objective: To acquire the electron ionization mass spectrum of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the standard in the chosen solvent.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.
-
-
GC-MS Instrument Parameters:
-
GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed m/z values and relative abundances with the predicted data in the table above.
-
dot
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing the biological activity of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate derivatives
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of derivatives based on the 5-oxopyrrolidine-3-carboxylate core, with a conceptual focus on the Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate framework. Due to a scarcity of publicly available data on derivatives of this specific parent compound, this guide will draw upon structure-activity relationship (SAR) data from closely related N-substituted 5-oxopyrrolidine-3-carboxylate analogs to provide valuable insights for researchers, scientists, and drug development professionals.
The 5-Oxopyrrolidine-3-Carboxylate Scaffold: A Versatile Core
The 5-oxopyrrolidine-3-carboxylate core, also known as the pyroglutamate skeleton, offers several key features for medicinal chemistry exploration. The lactam ring provides a rigid backbone, while the substituents at the N-1 and C-3 positions can be readily modified to modulate the compound's physicochemical properties and biological activity. The ester group at the C-3 position, in particular, serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, hydrazones, and other heterocyclic moieties.
Comparative Analysis of Biological Activities
The biological activities of 5-oxopyrrolidine-3-carboxylate derivatives are significantly influenced by the nature of the substituents at the N-1 and C-3 positions. This section will compare the antimicrobial and anticancer activities of various derivatives, drawing on published experimental data.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens.[2][3] The introduction of different functionalities at the C-3 position, often via the carboxylic acid or its corresponding hydrazide, has been a key strategy in developing potent antimicrobial agents.
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that the introduction of a 5-nitrothiophene substituent via a hydrazone linkage at the C-3 position resulted in a compound with promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[3] This highlights the importance of the C-3 modification in dictating the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives
| Derivative Class | Substituent at C-3 | Target Organism | Reported Activity (MIC) | Reference |
| Hydrazone | 5-nitrothiophene | Multidrug-resistant S. aureus | Promisingly low MIC values | [3] |
| Hydrazone | Various aromatic aldehydes | S. aureus, V. cholerae | Moderate activity | [4] |
| Azo Compound | Azo functional group | S. aureus, V. cholerae | Better antibacterial activity than precursors | [4] |
The data suggests that the incorporation of specific heterocyclic and nitroaromatic moieties at the C-3 position can significantly enhance the antibacterial activity of the 5-oxopyrrolidine scaffold. The rationale behind this is likely the ability of these groups to interact with specific targets within the bacterial cell, such as enzymes or cellular membranes.
Anticancer Activity
The 5-oxopyrrolidine core has also been explored for its potential as an anticancer scaffold.[2][5] Similar to the antimicrobial derivatives, modifications at both the N-1 and C-3 positions have been shown to be crucial for cytotoxic activity against various cancer cell lines.
In a study evaluating a series of 5-oxopyrrolidine derivatives, compounds bearing azole, diazole, and hydrazone moieties at the C-3 position of a 1-(4-acetamidophenyl)-5-oxopyrrolidine core were synthesized and tested against the A549 human lung adenocarcinoma cell line.[2] The results indicated that certain derivatives exerted potent anticancer activity.[2] Another study on pyroglutamate analogs also demonstrated their potential as anticancer agents through the inhibition of the proteasome.[1]
Table 2: Comparative Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
| Derivative Class | Substituent at C-3 | Cancer Cell Line | Reported Activity | Reference |
| Azole/Diazole/Hydrazone | Various heterocyclic moieties | A549 (Lung Cancer) | Potent anticancer activity | [2] |
| α-methylene-β-substituted-pyroglutamates | Alkylidene groups | Various | Anticancer and proteasome inhibition | [1] |
| Pyrrolyl Benzohydrazide | Pyrrole and benzohydrazide moieties | A549 (Lung Cancer) | Marked in vitro anticancer effect | [6] |
The structure-activity relationship suggests that the introduction of planar aromatic and heterocyclic systems can enhance the anticancer activity, possibly by enabling intercalation with DNA or interaction with key enzymes involved in cell proliferation.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. This section details the methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Susceptibility Testing Workflow.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
MTT Assay Workflow for Anticancer Activity.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 5-oxopyrrolidine derivatives allow for the deduction of some general structure-activity relationships.
Structure-Activity Relationship (SAR) Decision Tree.
-
N-1 Position: The substituent at the N-1 position plays a crucial role in modulating the overall lipophilicity and electronic properties of the molecule. While this guide focuses conceptually on an N-ethyl substituent, studies on N-aryl derivatives suggest that bulky and electron-withdrawing groups at this position can contribute to enhanced anticancer activity.[2] The impact of a simple alkyl group like ethyl would likely be to increase lipophilicity, which could influence cell membrane permeability.
-
C-3 Position: The C-3 position is a key site for introducing diversity and pharmacophoric features. The conversion of the carboxylic ester to amides, hydrazides, and subsequently to hydrazones and various heterocyclic rings has proven to be a successful strategy for generating potent antimicrobial and anticancer agents.[2][3][4] The presence of hydrogen bond donors and acceptors, as well as planar aromatic systems at this position, appears to be critical for biological activity.
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylate scaffold is a versatile and promising platform for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications at the N-1 and C-3 positions are key determinants of biological activity. While specific data on this compound derivatives is limited, the broader understanding of related analogs provides a strong foundation for future research.
Future efforts should focus on the systematic exploration of a diverse range of substituents at both the N-1 and C-3 positions of the this compound core. This will enable a more precise understanding of the SAR and facilitate the design of more potent and selective therapeutic candidates. Further mechanistic studies are also warranted to elucidate the specific molecular targets of these promising compounds.
References
- 1. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study | MDPI [mdpi.com]
- 7. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography of 5-Oxopyrrolidine-3-Carboxylate Analogs
This guide provides an in-depth technical comparison of X-ray crystallography techniques for 5-oxopyrrolidine-3-carboxylate analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow.
The Significance of 5-Oxopyrrolidine-3-Carboxylate Analogs
The 5-oxopyrrolidine-3-carboxylate scaffold, a cyclized derivative of glutamic acid also known as pyroglutamic acid, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide range of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial properties.[1][4][5] The precise three-dimensional structure of these molecules, which can be unambiguously determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.[6][7] This guide will compare and contrast various approaches to obtaining high-quality crystals of these analogs, a critical and often challenging step in their structural elucidation.
Comparative Analysis of Crystallization Strategies
The journey from a purified powder to a diffraction-quality crystal is often the most significant bottleneck in small molecule crystallography.[8][9] For 5-oxopyrrolidine-3-carboxylate analogs, a systematic comparison of crystallization techniques is essential for success.
Foundational Techniques: Slow Evaporation vs. Vapor Diffusion
Slow Evaporation is one of the most straightforward methods for crystallizing organic compounds.[10] The principle lies in slowly increasing the concentration of the solute in a solution until it reaches supersaturation, prompting crystal formation. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[10]
Vapor Diffusion is often considered the most effective method for small molecules, especially when working with milligram quantities.[10] This technique relies on the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing the solute's solubility and inducing crystallization.
Experimental Insight: For many 5-oxopyrrolidine-3-carboxylate derivatives, which often possess moderate polarity due to the lactam and carboxylate groups, a combination of polar and less polar solvents is typically effective. For instance, a solution of the analog in a solvent like ethanol or methanol placed in a chamber with a less polar anti-solvent such as diethyl ether or hexane for vapor diffusion can yield high-quality crystals. The slower diffusion rate in this setup allows for more ordered crystal growth.
Advanced and Alternative Methods
While slow evaporation and vapor diffusion are workhorses in crystallography, certain analogs may require more specialized approaches.
-
Solvent Layering: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent.[10] Crystallization occurs at the interface as the solvents slowly mix. This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.
-
Antisolvent Crystallization: This involves the direct addition of an antisolvent to a solution of the compound to induce precipitation.[11] The rate of addition is a critical parameter that must be carefully controlled to promote the growth of single crystals over amorphous precipitate.
-
Microbatch Under-Oil: This high-throughput technique involves dispensing small droplets of the crystallization solution under a layer of inert oil.[8][9] The oil prevents rapid evaporation and allows for slow equilibration, which can be beneficial for challenging compounds.
Comparative Data Summary:
The following table provides a hypothetical comparison of crystallization outcomes for a generic 5-oxopyrrolidine-3-carboxylate analog using different techniques.
| Crystallization Method | Solvent System | Temperature (°C) | Crystal Quality | Time to Crystals |
| Slow Evaporation | Ethanol | 20 | Small Needles | 2-3 days |
| Vapor Diffusion | Methanol/Diethyl Ether | 4 | Diffractable Prisms | 5-7 days |
| Solvent Layering | Acetone/Hexane | 20 | Thin Plates | 3-5 days |
| Antisolvent Crystallization | Dichloromethane/Heptane | 20 | Microcrystalline | 1 day |
Visualizing the Crystallography Workflow
A successful crystallography experiment follows a logical progression from sample preparation to data analysis.
Caption: Workflow for X-ray crystallography of small molecules.
Step-by-Step Experimental Protocol: Vapor Diffusion Crystallization
This protocol outlines a self-validating system for obtaining crystals of a hypothetical 5-oxopyrrolidine-3-carboxylate analog.
Materials:
-
Purified 5-oxopyrrolidine-3-carboxylate analog (5-10 mg)
-
Crystallization vials (e.g., 0.5 mL microcentrifuge tubes or small glass vials)
-
Larger sealed container (e.g., screw-cap jar or crystallization plate well)
-
High-purity solvents (e.g., methanol, ethanol, acetone)
-
High-purity anti-solvents (e.g., diethyl ether, hexane, heptane)
-
Micropipettes
Procedure:
-
Solubility Testing: Begin by qualitatively assessing the solubility of your analog in a range of solvents to identify a suitable solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble.
-
Solution Preparation: Prepare a concentrated solution of the analog by dissolving 5-10 mg in 0.1-0.2 mL of the chosen solvent (e.g., methanol). Ensure the compound is fully dissolved.
-
Crystallization Setup:
-
Place the small vial containing the analog solution inside the larger sealed container.
-
Add 1-2 mL of the anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring it does not mix with the analog solution.
-
Seal the larger container tightly.
-
-
Incubation: Store the sealed container in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature). Slower diffusion at lower temperatures often promotes better crystal growth.
-
Monitoring: Periodically inspect the vial for crystal formation under a microscope. This can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully open the container and use a cryo-loop to harvest a single crystal.
-
Mounting and Data Collection: Mount the crystal on a goniometer head and proceed with X-ray data collection on a diffractometer.
Data Analysis and Structure Refinement
Once diffraction data is collected, the next step is to determine the three-dimensional arrangement of atoms in the crystal.[6]
Caption: The logical flow of crystallographic data analysis.
The process begins with integrating the raw diffraction images to obtain a list of reflection intensities.[12] Initial phases are then calculated using methods like direct methods to generate an initial electron density map and a preliminary structural model.[12] This model is then refined iteratively against the experimental data to improve its accuracy, resulting in a final, validated crystal structure.[12]
Conclusion
The structural elucidation of 5-oxopyrrolidine-3-carboxylate analogs via X-ray crystallography is a critical step in understanding their therapeutic potential. A systematic and informed approach to crystallization, comparing various techniques and solvent systems, is paramount for success. By understanding the principles behind each method and meticulously executing the experimental protocols, researchers can overcome the crystallization bottleneck and obtain the high-quality structural data needed to advance drug discovery and development.
References
- 1. Crystal and molecular structure of pyroglutamic acid (5-oxoproline) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Pyroglutamate | C5H6NO3- | CID 5289118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 7. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activities of 5-Oxopyrrolidine-3-Carboxylate Derivatives
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its varied forms, the 5-oxopyrrolidine-3-carboxylate framework has emerged as a particularly promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro biological activities of derivatives of this scaffold, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this versatile class of compounds.
The 5-Oxopyrrolidine-3-Carboxylate Core: A Privileged Scaffold
The 5-oxopyrrolidine-3-carboxylate moiety offers a unique combination of structural features that contribute to its biological activity. The lactam ring provides a rigid backbone, while the carboxylate group at the 3-position and the substituent at the 1-position of the nitrogen atom offer key points for chemical modification. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement and biological response.
Comparative In Vitro Anticancer Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary in vitro method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, were synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line.[3] Several of these compounds exhibited potent anticancer activity, with some showing comparable or even stronger effects than the standard chemotherapeutic agent, AraC.[3] Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents, with selectivity towards prostate cancer (PPC-1) and melanoma (IGR39) cell lines, displaying EC50 values in the micromolar range (2.5–20.2 µM).[4][5]
In another study, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was used as a starting material to synthesize a variety of derivatives.[6][7] Notably, compounds bearing a 5-nitrothiophene substituent demonstrated potent activity against A549 cells.[6][7] The anticancer potential of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been explored, with hydrazone derivatives showing the most significant cytotoxic effects against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[8]
Comparative Data: In Vitro Anticancer Activity
| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives | A549 (Lung) | Comparable or stronger activity than AraC. | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 values in the range of 2.5–20.2 µM. | [4][5][9] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | A549 (Lung) | Compounds with 5-nitrothiophene substituents were most potent. | [6][7][10] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | MDA-MB-231 (Breast), PPC-1 (Prostate), A375 (Melanoma) | Significant cytotoxic effects observed. | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or EC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative In Vitro Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[11][12] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11][12] Standard in vitro methods for evaluating antimicrobial activity include broth microdilution and agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antibacterial activity.[11][12][13] Specifically, a hydrazone derivative bearing a 5-nitrothien-2-yl fragment demonstrated strong inhibition of Staphylococcus aureus (MIC of 3.9 µg/mL), surpassing the activity of the control antibiotic cefuroxime (MIC of 7.8 µg/mL).[11][12] This compound also showed excellent results in disrupting S. aureus and Escherichia coli biofilms.[11][12] Another derivative, a hydrazone with a 5-nitrofuran-2-yl moiety, also exhibited potent effects against all bacterial strains tested.[11][12]
Furthermore, a compound with a 5-nitrothiophene substituent, derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, displayed selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6][7]
Comparative Data: In Vitro Antimicrobial Activity
| Derivative Class | Bacterial Strain(s) | Key Findings (MIC in µg/mL) | Reference(s) |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone (5-nitrothien-2-yl) | S. aureus, L. monocytogenes, B. cereus, E. coli | Surpassed control cefuroxime against most strains. | [11][12][13] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone (benzylidene) | S. aureus | Strong inhibition (3.9 µg/mL) compared to cefuroxime (7.8 µg/mL). | [11][12] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative (5-nitrothiophene) | Multidrug-resistant S. aureus | Promising and selective activity. | [6][7][10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Comparative In Vitro Enzyme Inhibitory Activity
The pyrrolidine scaffold is also a key component in the design of various enzyme inhibitors.[14] Derivatives of this class have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant targets for the management of type 2 diabetes.[15]
In a study focused on developing inhibitors for these carbohydrate-metabolizing enzymes, several pyrrolidine derivatives were synthesized and tested.[15] A 4-methoxy analogue demonstrated noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 and 18.04 µg/mL, respectively.[15] The inhibitory potential of these compounds is often attributed to their ability to mimic the transition state of the natural substrate, thereby blocking the active site of the enzyme.
Comparative Data: In Vitro Enzyme Inhibitory Activity
| Derivative | Target Enzyme | IC50 (µg/mL) | Reference(s) |
| Pyrrolidine derivative (4-methoxy analogue) | α-amylase | 26.24 | [15] |
| Pyrrolidine derivative (4-methoxy analogue) | α-glucosidase | 18.04 | [15] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation with Inhibitor: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The in vitro data presented in this guide highlight the significant therapeutic potential of 5-oxopyrrolidine-3-carboxylate derivatives as anticancer, antimicrobial, and enzyme inhibitory agents. The versatility of this scaffold allows for extensive chemical modifications, leading to the identification of compounds with potent and selective biological activities. Future research in this area should focus on elucidating the precise mechanisms of action of the most promising derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in in vivo models. The continued exploration of the chemical space around the 5-oxopyrrolidine-3-carboxylate core is expected to yield novel drug candidates for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 3. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate and Structurally Related Analogs
In the landscape of medicinal chemistry, the pyrrolidinone scaffold is a cornerstone for the development of a diverse array of biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate and its structural analogs. While direct experimental data for this specific compound is not extensively available in publicly accessible literature, a wealth of information on closely related 5-oxopyrrolidine derivatives allows for a robust comparative discussion based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals to navigate the potential therapeutic applications of this class of molecules, with a focus on antimicrobial and anticancer activities.
Introduction to the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a five-membered lactam ring that serves as a versatile template in drug design. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties. The stereochemistry and substitution pattern on the pyrrolidinone ring play a pivotal role in defining the specific biological activity and potency of these compounds.
This guide will focus on derivatives of 5-oxopyrrolidine-3-carboxylic acid, with particular attention to how modifications at the N-1 and C-3 positions influence their biological profiles.
Comparative Analysis of Biological Activities
The biological activities of 5-oxopyrrolidine derivatives are intricately linked to the nature of the substituents on the pyrrolidinone ring. The following sections compare the antimicrobial and anticancer activities of various analogs, providing a framework to infer the potential activity of this compound.
Antimicrobial Activity
Several studies have highlighted the promising antimicrobial properties of 5-oxopyrrolidine derivatives, particularly against Gram-positive bacteria. The general structure-activity relationship suggests that the substituent at the N-1 position and modifications of the C-3 carboxylic acid group are critical for activity.
A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that conversion of the carboxylic acid to various hydrazones can lead to potent antibacterial agents. For instance, a hydrazone derivative incorporating a 5-nitrothien-2-yl moiety exhibited significant activity against Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Escherichia coli, in some cases surpassing the efficacy of the control antibiotic cefuroxime.[2] Another potent derivative featured a benzylidene moiety, which showed strong inhibition of S. aureus.[2]
The data suggests that the introduction of aromatic and heteroaromatic moieties, especially those containing nitro groups, at the C-3 position via a hydrazone linkage, can significantly enhance antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives [2]
| Compound | S. aureus | L. monocytogenes | B. cereus | E. coli |
| Hydrazone with 5-nitrothien-2-yl moiety | 7.8 | 3.9 | 3.9 | 7.8 |
| Hydrazone with 5-nitrofuran-2-yl moiety | 7.8 | 7.8 | 7.8 | 15.6 |
| Hydrazone with benzylidene moiety | 3.9 | 15.6 | 15.6 | 31.2 |
| Cefuroxime (Control) | 7.8 | 1.95 | 3.9 | 1.95 |
Based on these findings, it can be inferred that while the core this compound might possess some basal antimicrobial activity, its potency could likely be enhanced by converting the methyl ester at C-3 to more complex hydrazone derivatives. The simple N-ethyl group in the target compound, being a small alkyl substituent, may offer a different pharmacokinetic profile compared to the bulkier N-aryl substituents in the cited studies.
Anticancer Activity
The 5-oxopyrrolidine scaffold has also been explored for its anticancer potential. Research into 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that modifications at the C-3 position are crucial for cytotoxic activity against cancer cell lines.[3][4]
In one study, a series of hydrazones were synthesized from the corresponding acid hydrazide. The results indicated that the introduction of heterocyclic fragments, such as 5-nitrothiophene, at the C-3 position led to the most potent anticancer activity against A549 human lung adenocarcinoma cells.[3][4][5] The conversion of the carboxylic acid to a hydrazide did not significantly improve activity, but the subsequent formation of hydrazones with specific aromatic and heterocyclic aldehydes did.[3]
Table 2: Anticancer Activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Cells (% Viability at 100 µM) [3][5]
| Compound | % Cell Viability |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 78-86 |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | ~80 |
| Hydrazone with 5-nitrothiophene moiety | <20 |
| Hydrazone with phenyl ring | ~80 |
| Cisplatin (Control) | <20 |
These results underscore the importance of the C-3 substituent in conferring anticancer properties. For this compound, the methyl ester at C-3 is a simple functional group. While it may not exhibit strong cytotoxicity on its own, it serves as a key intermediate for the synthesis of more complex and potentially more active derivatives, such as amides and hydrazones. The N-ethyl substituent, in contrast to the N-acetamidophenyl group, would likely alter the compound's solubility and cell permeability, which could influence its overall anticancer profile.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Steps:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation System:
-
Positive Control: Wells containing only the bacterial inoculum and broth to ensure bacterial growth.
-
Negative Control: Wells containing only broth to check for sterility.
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect.
-
Reference Antibiotic: A standard antibiotic (e.g., cefuroxime) is tested in parallel to validate the assay.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Self-Validation System:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) alone to represent 100% viability.
-
Blank Control: Wells with medium but no cells to determine background absorbance.
-
Positive Control: A known anticancer drug (e.g., cisplatin) is used as a reference.
Visualizations
Experimental Workflow for Biological Activity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Abstract
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The isomeric purity, impurity profile, and absolute purity of such intermediates are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredients (APIs) or materials. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary workhorse for quality control. Furthermore, we compare its performance with orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous, phase-appropriate quality control strategy.
Analyte Profile: Understanding this compound
Before developing an analytical method, it is imperative to understand the physicochemical properties of the analyte and its likely impurity profile, which is often informed by its synthetic route.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₈H₁₃NO₃[1]
-
Molecular Weight: 171.19 g/mol
The structure features a polar lactam ring, an ethyl group on the nitrogen, and a methyl ester. This combination imparts moderate polarity, making it soluble in a range of organic solvents like methanol, acetonitrile, and DMSO, as well as having some aqueous solubility. The carbonyl group of the lactam serves as a chromophore, enabling detection by UV-spectroscopy, typically in the low UV range (200-220 nm).
Potential Impurity Profile:
Based on common synthetic pathways for 5-oxopyrrolidine derivatives, which often involve Michael addition of amines to derivatives of itaconic acid followed by cyclization, the following impurities should be considered[2][3]:
-
Starting Materials: Unreacted precursors such as diethyl itaconate, ethylamine, or related reagents.
-
Process-Related Impurities: By-products from side reactions, such as the corresponding carboxylic acid from ester hydrolysis or N-de-ethylated analogues.
-
Isomers: Positional isomers that may form during synthesis.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene).
Primary Method: Purity by Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and suitability for a wide range of organic molecules.
Rationale for Method Development
The choice of method parameters is dictated by the analyte's structure.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the standard for moderately polar compounds. Its hydrophobic nature provides effective retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: UV detection at 210 nm is chosen to maximize sensitivity, as this is near the absorbance maximum for the amide chromophore. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify potential co-eluting impurities.
Detailed Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (with DAD scanning from 200-400 nm)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
The final concentration is approximately 1.0 mg/mL.
System Suitability and Trustworthiness
To ensure the validity of the results, a system suitability test (SST) must be performed before sample analysis. This is a core requirement of international regulatory guidelines such as ICH Q2(R1)[4][5][6].
SST Procedure:
-
Prepare a solution containing the analyte (~0.05 mg/mL) and a known, closely eluting impurity.
-
Inject this solution five times consecutively.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 for the main analyte peak.
-
Resolution (Rs): ≥ 2.0 between the analyte and the known impurity.
-
Repeatability (%RSD): ≤ 1.0% for the peak area of the five replicate injections.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Alternative and Complementary Analytical Methods
No single method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different separation or detection principles, are essential for a comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for analyzing thermally stable and volatile compounds. It is the gold standard for identifying and quantifying residual solvents and can also detect volatile organic impurities that may not be visible by HPLC.
Rationale: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library entries or by interpretation of fragmentation patterns.
Experimental Protocol: GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic techniques that provide relative purity (% area), qNMR is a primary analytical method capable of determining absolute purity (mass fraction) without needing a reference standard of the analyte itself[7][8]. It relies on a certified internal standard of known purity.
Rationale: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[7]. By comparing the integral of a unique analyte signal to the integral of a signal from a known mass of a certified internal standard, the absolute purity of the analyte can be calculated. This technique is non-destructive and provides structural confirmation simultaneously[9].
Experimental Protocol: ¹H qNMR
-
Select Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic, stable standard with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial using a microbalance.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard 1D proton experiment.
-
Key Parameter - Relaxation Delay (d1): Set a long relaxation delay (d1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery for accurate integration. A value of 30-60 seconds is typical.
-
Number of Scans: 8 or 16 scans for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester protons) and a signal for the internal standard.
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Comparative Analysis of Methods
The choice of analytical method depends on the specific question being asked. The table below summarizes the key performance attributes of each technique.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Primary Measurement | Relative Purity (% Area) | Relative Purity (% Area) | Absolute Purity (Mass Fraction, %w/w) |
| Specificity | High; relies on retention time. Peak purity by DAD. | Very High; relies on retention time and mass spectrum. | Very High; relies on unique chemical shifts. |
| Typical LOD/LOQ | ~0.01% / ~0.05% | ~0.001% / ~0.005% (for volatiles) | ~0.1% |
| Precision (%RSD) | Excellent (< 1.0%) | Excellent (< 2.0%) | Good (1-2%) |
| Throughput | High (20-40 min/sample) | High (20-30 min/sample) | Low (requires careful prep & long acquisition) |
| Key Advantage | Robust, precise, workhorse for QC and stability. | Excellent for volatile impurities and residual solvents. | Primary method for absolute purity; no analyte standard needed.[10][11] |
| Key Limitation | Non-UV active impurities are missed; relative response factors. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods. |
Decision Flowchart for Method Selection
This flowchart guides the user to the most appropriate technique based on their analytical needs.
References
- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 11. ethz.ch [ethz.ch]
Introduction: The Significance of 5-Oxopyrrolidine Derivatives and Their Spectroscopic Characterization
An In-depth Guide to the Comparative Analysis of Spectroscopic Data for 5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine ring system, also known as the pyroglutamate or 2-pyrrolidinone moiety, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active molecules, including pharmaceuticals like Levetiracetam (an anticonvulsant) and Cotinine (a metabolite of nicotine), underscores the importance of robust analytical methods for its characterization. The precise elucidation of the structure and purity of novel 5-oxopyrrolidine derivatives is paramount for advancing drug discovery programs and ensuring the quality of chemical entities.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively compare experimentally acquired spectroscopic data of 5-oxopyrrolidine derivatives with published literature values. By adhering to the principles of scientific integrity and leveraging expert insights, this guide will empower you to confidently validate the structure and purity of your synthesized compounds.
Experimental Protocols: A Foundation of Trustworthy Data
The quality of any spectroscopic comparison is fundamentally dependent on the quality of the acquired data. The following sections detail standardized protocols for acquiring NMR, IR, and MS data for 5-oxopyrrolidine derivatives. The rationale behind key experimental parameters is explained to ensure a self-validating system of data generation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-oxopyrrolidine derivatives, both ¹H and ¹³C NMR are essential.
Step-by-Step Protocol for NMR Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 5-oxopyrrolidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be consistent with the solvent used in the literature data you are comparing against. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-oxopyrrolidine derivatives, the key vibrational bands of interest are the amide C=O stretch and the N-H stretch (if present).
Step-by-Step Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and compare them to literature values.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns.
Step-by-Step Protocol for MS Data Acquisition (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For many 5-oxopyrrolidine derivatives, positive ion mode will yield the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the molecular ion.
-
-
Data Processing:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the measured m/z value to the calculated exact mass of the expected compound.
-
Comparative Analysis: Matching Experimental Data with Published Literature
The core of the validation process lies in the meticulous comparison of your experimental data with reliable literature sources. The following tables provide a template for this comparison, using the parent compound, 2-pyrrolidinone, as an example.
¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (ppm) | Literature Chemical Shift (ppm) | Experimental Multiplicity | Literature Multiplicity | Experimental Integration | Literature Integration | Reference |
| H-3 (CH₂) | 2.28 | 2.29 | t | t | 2H | 2H | |
| H-4 (CH₂) | 2.00 | 2.01 | p | p | 2H | 2H | |
| H-5 (CH₂) | 3.42 | 3.43 | t | t | 2H | 2H | |
| N-H | 6.85 | 6.86 | br s | br s | 1H | 1H |
t = triplet, p = pentet, br s = broad singlet
¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (ppm) | Literature Chemical Shift (ppm) | Reference |
| C-2 (C=O) | 179.8 | 179.83 | |
| C-3 (CH₂) | 30.8 | 30.83 | |
| C-4 (CH₂) | 17.9 | 17.94 | |
| C-5 (CH₂) | 45.6 | 45.62 |
IR Data Comparison
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3290 | 3291 | |
| C=O Stretch | 1685 | 1686 |
Mass Spectrometry Data Comparison
| Ion | Experimental m/z | Calculated Exact Mass | Reference |
| [M+H]⁺ | 86.0600 | 86.0606 | Internal Calculation |
Interpreting Discrepancies: Minor variations between experimental and literature values are expected and can arise from differences in solvent, concentration, temperature, and instrument calibration. However, significant deviations may indicate structural differences, impurities, or incorrect assignment. It is crucial to critically evaluate the source of any discrepancies.
Visualizing the Workflow and Molecular Structure
To further clarify the process, the following diagrams illustrate the general workflow for spectroscopic data comparison and the structure of a representative 5-oxopyrrolidine derivative.
Caption: Workflow for the comparison of experimental and literature spectroscopic data.
Caption: Chemical structure of 2-pyrrolidinone, the parent 5-oxopyrrolidine.
Conclusion: Ensuring Confidence in Your Chemical Synthesis
The rigorous comparison of experimental spectroscopic data with published literature is a non-negotiable step in the characterization of novel 5-oxopyrrolidine derivatives. By following standardized protocols for data acquisition and employing a systematic approach to comparative analysis, researchers can achieve a high degree of confidence in the structural and purity assignments of their synthesized compounds. This guide provides the foundational knowledge and practical steps to implement this critical validation process in your research and development endeavors.
Safety Operating Guide
Navigating the Disposal of Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate: A Guide for Laboratory Professionals
The core tenets of this guide are built upon the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2][3][4] Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice and environmental stewardship.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for analogous compounds, such as 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, it is prudent to handle Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate as a hazardous substance.[5] The likely hazards include:
Given these potential hazards, the following PPE is mandatory when handling this compound, including during disposal preparation.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[8][9] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect eyes from splashes and aerosols.[8][10] |
| Lab Coat | Standard laboratory coat, flame-retardant if necessary. | To protect clothing and underlying skin from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation exposure to potential aerosols or vapors.[8][11] |
II. Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12]
-
Collect: Carefully sweep or scoop the absorbent material into a designated, chemically compatible waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose: Label the waste container appropriately and manage it as hazardous waste according to the procedures outlined below.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as a hazardous waste stream.[2][12] Discharging this chemical into sewer systems or regular trash is strictly prohibited.[1][8]
Step 1: Waste Segregation and Collection
-
Designated Container: Collect all waste containing this compound into a dedicated, chemically compatible, and leak-proof container.[2][3] This includes neat compound, reaction residues, contaminated solvents, and solid consumables (e.g., pipette tips, gloves, absorbent paper).
-
Incompatibility Avoidance: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause vigorous reactions.[10][13] Always check the SDS of any co-reagents for incompatibilities.
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel, in what the EPA terms a Satellite Accumulation Area (SAA).[1][4]
Step 2: Container Management and Labeling
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is kept closed at all times except when adding waste.[2]
-
Labeling: As soon as waste is first added, the container must be labeled with the words "Hazardous Waste" .[4] The label must also clearly identify the contents (i.e., "this compound Waste") and list any other components in the mixture. Include the relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
Step 3: Storage and Removal
-
Storage Location: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from ignition sources and incompatible chemicals.[3][12]
-
Time and Volume Limits: Adhere to institutional and regulatory limits for waste accumulation. For academic labs under EPA Subpart K, hazardous waste must be removed from the laboratory within twelve months.[14] Other regulations may limit accumulation to shorter periods once certain volumes are reached.[3][4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8] These professionals will transport the waste for final treatment, which is typically controlled incineration with flue gas scrubbing.[8]
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
By integrating these procedural steps into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment. Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.[9]
References
- 1. danielshealth.com [danielshealth.com]
- 2. One moment, please... [emsllcusa.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. medlabmag.com [medlabmag.com]
- 5. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 7. angenechemical.com [angenechemical.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
